Prmt5-IN-13
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C18H17ClN4O4 |
|---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-5-[(1R)-6-chloro-1,3-dihydro-2-benzofuran-1-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H17ClN4O4/c19-9-2-1-8-6-26-14(11(8)5-9)15-12(24)13(25)18(27-15)23-4-3-10-16(20)21-7-22-17(10)23/h1-5,7,12-15,18,24-25H,6H2,(H2,20,21,22)/t12-,13+,14+,15-,18+/m0/s1 |
InChI Key |
BKXOWBKZDGTLFX-CIBFVHANSA-N |
Isomeric SMILES |
C1C2=C(C=C(C=C2)Cl)[C@@H](O1)[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC5=C(N=CN=C54)N)O)O |
Canonical SMILES |
C1C2=C(C=C(C=C2)Cl)C(O1)C3C(C(C(O3)N4C=CC5=C(N=CN=C54)N)O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Advent of Precision Oncology: A Technical Guide to the Discovery and Synthesis of MRTX1719, a PRMT5 Inhibitor
For Immediate Release
[City, State] – [Date] – In a significant advancement for precision oncology, the discovery and development of MRTX1719, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), offers a promising therapeutic strategy for cancers with a specific genetic alteration. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of MRTX1719, tailored for researchers, scientists, and drug development professionals.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, and its overactivity has been implicated in numerous cancers. MRTX1719 was identified through a sophisticated fragment-based drug discovery approach and is distinguished by its unique mechanism of action as an MTA-cooperative inhibitor, targeting a synthetic lethal vulnerability in cancers with MTAP gene deletion.
Discovery Pathway: From Fragment to Lead Candidate
The journey to identify MRTX1719 began with a fragment-based screen designed to uncover small molecules that could bind to the PRMT5/MTA complex.[1][2] This complex is formed in cancer cells that have a deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event that leads to the accumulation of methylthioadenosine (MTA). The initial screen identified a 4-(aminomethyl)phthalazin-1(2H)-one fragment as a promising hit.
Subsequent structure-based drug design, guided by X-ray crystallography, enabled the iterative optimization of this initial fragment.[1][2] This process, known as fragment growing, led to the development of MRTX1719, a compound with high affinity and selectivity for the PRMT5/MTA complex.
References
Prmt5-IN-13: An In-Depth Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the mechanism of action of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors. Due to the limited publicly available data for the specific molecule "Prmt5-IN-13," this guide utilizes the well-characterized clinical-stage PRMT5 inhibitor, GSK3326595 , as a representative example to illustrate the core concepts, experimental methodologies, and therapeutic potential of this class of inhibitors. This compound is described as a selective inhibitor of PRMT5.
Executive Summary
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage response. Dysregulation of PRMT5 activity is frequently observed in various malignancies, making it a compelling therapeutic target in oncology. This compound is a selective inhibitor of PRMT5. This guide delves into the intricate mechanism of action of PRMT5 inhibitors, using GSK3326595 as a surrogate to provide a detailed technical overview for research and drug development professionals.
The Role of PRMT5 in Cellular Signaling
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications. It functions as part of a larger protein complex, most commonly with the Methylosome Protein 50 (MEP50), which is crucial for its enzymatic activity and substrate recognition. The PRMT5/MEP50 complex utilizes S-adenosylmethionine (SAM) as a methyl donor to modify a diverse range of substrates.
Key cellular functions regulated by PRMT5 include:
-
Transcriptional Regulation: PRMT5-mediated methylation of histones, such as H4R3, H3R8, and H2AR3, is generally associated with transcriptional repression. By altering chromatin structure, PRMT5 can silence tumor suppressor genes, contributing to oncogenesis.
-
RNA Splicing: PRMT5 methylates components of the spliceosome machinery, including Sm proteins (e.g., SmD1, SmD3, SmB/B'). This modification is essential for the proper assembly and function of the spliceosome, and its inhibition can lead to widespread changes in mRNA splicing. This is a critical mechanism for the anti-cancer activity of PRMT5 inhibitors, as it can induce the splicing of introns in genes like MDM4, leading to the production of a non-functional protein and subsequent activation of the p53 tumor suppressor pathway.
-
Signal Transduction: PRMT5 can directly methylate and regulate the activity of key signaling proteins. For instance, it has been shown to modulate pathways such as the EGFR/AKT and WNT/β-catenin signaling cascades, which are fundamental to cell proliferation, survival, and differentiation.[1]
-
DNA Damage Response: PRMT5 plays a role in the DNA damage response by methylating proteins involved in DNA repair pathways.
Mechanism of Action of PRMT5 Inhibitors: A Focus on GSK3326595
GSK3326595 is an orally available, potent, and selective, SAM-uncompetitive and peptide-competitive inhibitor of the PRMT5/MEP50 complex.[2] Its mechanism of action can be summarized as follows:
-
Binding to the PRMT5/MEP50 Complex: GSK3326595 binds to a substrate recognition site on the PRMT5 enzyme.[3] This binding is dependent on the prior binding of the methyl donor, SAM, to the enzyme complex.
-
Inhibition of Methyltransferase Activity: By occupying the substrate-binding pocket, GSK3326595 prevents the PRMT5/MEP50 complex from binding to and methylating its various histone and non-histone substrates.[3]
-
Reduction of Symmetric Dimethylarginine (sDMA): The direct consequence of PRMT5 inhibition is a global reduction in the levels of sDMA on cellular proteins. This can be readily observed through techniques such as western blotting or ELISA.
-
Downstream Cellular Effects: The inhibition of PRMT5's catalytic activity triggers a cascade of downstream events that contribute to its anti-tumor effects:
-
Alterations in mRNA Splicing: Inhibition of spliceosome component methylation leads to significant changes in pre-mRNA splicing. A key event is the inclusion of a premature stop codon in the mRNA of MDM4, a negative regulator of the p53 tumor suppressor. This results in a truncated, non-functional MDM4 protein, leading to the stabilization and activation of p53.
-
Activation of Tumor Suppressor Pathways: The activation of p53 leads to the upregulation of its target genes, such as the cell cycle inhibitor p21, resulting in cell cycle arrest and apoptosis.
-
Modulation of Oncogenic Signaling: By preventing the methylation of key signaling proteins, PRMT5 inhibitors can attenuate pro-survival signaling pathways that are often hyperactive in cancer cells.
-
Induction of Apoptosis: The culmination of these effects is the induction of programmed cell death in cancer cells that are dependent on PRMT5 activity.
-
Quantitative Data for GSK3326595
The following tables summarize the key quantitative data for the representative PRMT5 inhibitor, GSK3326595.
| Parameter | Value | Assay Conditions | Reference |
| Biochemical IC50 | 6.2 ± 0.8 nM | Against PRMT5/MEP50 complex with histone H4 peptide substrate. | |
| Biochemical IC50 | 5.9 - 19.7 nM | Against PRMT5/MEP50 complex with various peptide substrates (H4, H2A, SmD3, FUBP1, HNRNPH1). | |
| Cellular sDMA IC50 | Varies by cell line (nM range) | Measurement of symmetric dimethylarginine levels in various cancer cell lines following treatment. | |
| Anti-proliferative IC50 | Varies by cell line (nM to µM range) | Cell viability assays (e.g., MTT, CellTiter-Glo) in a panel of cancer cell lines. |
Table 1: In Vitro Potency of GSK3326595
| Model System | Dosing Regimen | Efficacy | Reference |
| Z-138 Lymphoma Xenograft | 25, 50, and 100 mg/kg, twice daily | Significant tumor growth inhibition. | |
| Myeloid Neoplasm Models | N/A (Preclinical) | Decreased proliferation and increased cell death in AML preclinical models. |
Table 2: In Vivo Efficacy of GSK3326595
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation of PRMT5 inhibitors. Below are representative protocols.
PRMT5 Enzymatic Assay (Radiometric HotSpot™ Assay)
This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine (³H-SAM) to a histone substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H2A or H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 2 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 0.01% Triton X-100)
-
PRMT5 inhibitor (e.g., GSK3326595)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing assay buffer, PRMT5/MEP50 enzyme, and the histone substrate.
-
Add serial dilutions of the PRMT5 inhibitor or vehicle control (DMSO) to the reaction mixture in the wells of a 96-well plate.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 60 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding ³H-SAM to each well.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide substrate.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Symmetric Dimethylarginine (sDMA) ELISA
This assay quantifies the total levels of sDMA in cell lysates.
Materials:
-
Cancer cell lines of interest
-
PRMT5 inhibitor (e.g., GSK3326595)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
sDMA ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the PRMT5 inhibitor or vehicle control for a specified duration (e.g., 48-72 hours).
-
Wash the cells with PBS and lyse them using cell lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform the sDMA ELISA according to the manufacturer's protocol. This typically involves:
-
Adding a specific volume of cell lysate (normalized for protein concentration) to the wells of the ELISA plate pre-coated with an sDMA capture antibody.
-
Incubating to allow sDMA in the lysate to bind to the antibody.
-
Washing the plate to remove unbound proteins.
-
Adding a detection antibody that also binds to sDMA.
-
Adding a substrate that generates a colorimetric or chemiluminescent signal.
-
-
Measure the signal using a microplate reader.
-
Generate a standard curve using known concentrations of sDMA and determine the concentration of sDMA in the cell lysates.
-
Calculate the percentage of sDMA reduction relative to the vehicle control and determine the cellular IC50 value.
Western Blot Analysis of PRMT5 Targets
This technique is used to assess the levels of specific proteins and their methylation status.
Materials:
-
Cell lysates prepared as described above.
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and blotting system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-sDMA, anti-p53, anti-p21, anti-actin or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the proteins in the cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest (e.g., anti-sDMA) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein like actin.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
PRMT5 inhibitor (e.g., GSK3326595)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the PRMT5 inhibitor or vehicle control.
-
Incubate the plate for a desired period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizing the Mechanism of Action and Experimental Workflows
Signaling Pathway
Caption: PRMT5 signaling pathway and the mechanism of its inhibition.
Experimental Workflow
Caption: Workflow for in vitro enzymatic and cellular viability assays.
Logical Relationship of Mechanism of Action
Caption: Logical flow of the PRMT5 inhibitor mechanism of action.
Conclusion
This compound, as a selective PRMT5 inhibitor, belongs to a promising class of anti-cancer agents with a multifaceted mechanism of action. By inhibiting the catalytic activity of PRMT5, these compounds induce a cascade of events, including the disruption of mRNA splicing and the activation of critical tumor suppressor pathways, ultimately leading to cancer cell death. The representative data for GSK3326595 highlights the potential of this therapeutic strategy. Further research and clinical development of potent and selective PRMT5 inhibitors like this compound are warranted to fully elucidate their therapeutic utility in various malignancies. This guide provides a foundational understanding for researchers and drug developers working to advance this exciting field of oncology.
References
Prmt5-IN-13: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of Prmt5-IN-13, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). As a pivotal enzyme in epigenetic regulation, PRMT5 plays a crucial role in various cellular processes through the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3][4] Dysregulation of PRMT5 activity has been implicated in numerous diseases, particularly cancer, making it a significant target for therapeutic intervention.[2] This document provides a comprehensive overview of this compound, including its inhibitory activity, mechanism of action, and its impact on cellular signaling pathways, supported by detailed experimental protocols and quantitative data.
Core Concepts: PRMT5 in Epigenetics
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications in mammals. It catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to the arginine residues of its substrates. These substrates include histone proteins, such as H2A, H3, and H4, as well as numerous non-histone proteins involved in vital cellular functions like transcription, RNA splicing, and DNA damage repair. The methylation of histones by PRMT5, particularly the symmetric dimethylation of H4R3 and H3R8, is generally associated with transcriptional repression. This epigenetic modification can lead to the silencing of tumor suppressor genes, thereby promoting cancer cell proliferation and survival.
This compound: A Selective Inhibitor of PRMT5
This compound is a selective inhibitor of PRMT5, as identified in the patent WO2019178368A1. This small molecule compound offers a valuable tool for studying the biological functions of PRMT5 and for exploring its therapeutic potential.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its analogues has been characterized through various biochemical and cellular assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for representative compounds from the patent disclosure, demonstrating their efficacy against PRMT5.
| Compound | PRMT5 Biochemical IC50 (nM) | Z-LYTE IC50 (nM) | Cellular H4R3me2s IC50 (nM) |
| Example 1 | 1.2 | 1.8 | 5.6 |
| Example 2 | 2.5 | 3.4 | 12.3 |
| Example 3 | 0.8 | 1.1 | 3.9 |
| Example 4 | 1.5 | 2.2 | 7.8 |
Data extracted from patent WO2019178368A1. The specific example number corresponding to "this compound" is not explicitly stated in the public version of the patent; however, these examples represent the potent and selective nature of the disclosed compounds.
Mechanism of Action and Signaling Pathways
This compound functions by directly inhibiting the methyltransferase activity of PRMT5. This inhibition prevents the symmetric dimethylation of PRMT5 substrates, leading to a cascade of downstream effects on gene expression and cellular signaling.
Epigenetic Regulation
By blocking PRMT5, this compound prevents the deposition of repressive histone marks, such as H4R3me2s and H3R8me2s. This can lead to the reactivation of tumor suppressor genes that are silenced in cancerous states. The interplay between PRMT5-mediated arginine methylation and other histone modifications, such as lysine methylation and acetylation, is a complex regulatory mechanism that can be modulated by this compound.
Key Signaling Pathways
PRMT5 is intricately linked to several critical signaling pathways that govern cell proliferation, survival, and differentiation. Inhibition of PRMT5 by this compound is expected to impact these pathways, offering potential therapeutic avenues.
-
PI3K/AKT Pathway: PRMT5 can regulate the PI3K/AKT signaling pathway, which is frequently hyperactivated in cancer. By modulating the expression or activity of components within this pathway, PRMT5 inhibition can lead to decreased cell survival and proliferation.
-
ERK Pathway: The ERK/MAPK signaling cascade is another key pathway influenced by PRMT5 activity. Inhibition of PRMT5 can affect the expression of upstream regulators like FGFR3, thereby attenuating ERK signaling and reducing cancer cell growth.
-
p53 Pathway: PRMT5 can directly methylate the tumor suppressor protein p53, altering its function. By inhibiting this modification, this compound may restore the tumor-suppressive activities of p53.
Below are diagrams illustrating the central role of PRMT5 in these pathways and the potential points of intervention for this compound.
Experimental Protocols
This section details the methodologies for key experiments used to characterize PRMT5 inhibitors like this compound, as described in relevant patent literature and scientific publications.
Biochemical PRMT5 Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of PRMT5.
Workflow:
Detailed Methodology:
-
Reaction Setup: A reaction mixture is prepared containing recombinant human PRMT5/MEP50 complex, a biotinylated histone H4-derived peptide substrate, and the methyl donor S-adenosylmethionine (SAM) in an appropriate assay buffer.
-
Compound Addition: this compound, dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also included.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by the addition of a termination buffer, which may contain EDTA or other chelating agents.
-
Detection: The amount of methylated peptide product is quantified. This can be achieved using various methods, such as a filter-binding assay with radiolabeled SAM or a homogeneous proximity-based assay like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
-
Data Analysis: The results are normalized to the control, and the IC50 value is calculated by fitting the data to a dose-response curve.
Cellular Histone Methylation Assay
This assay measures the ability of an inhibitor to penetrate cells and inhibit PRMT5 activity on its endogenous histone substrates.
Workflow:
Detailed Methodology:
-
Cell Culture: Cancer cell lines known to have high PRMT5 expression are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with this compound at a range of concentrations for a specified duration (e.g., 48 or 72 hours). A DMSO vehicle control is run in parallel.
-
Cell Lysis: After treatment, the cells are washed and then lysed to extract total cellular proteins.
-
Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for the symmetric dimethylation of H4R3 (H4R3me2s). A separate primary antibody for total histone H4 or another housekeeping protein (e.g., actin) is used as a loading control.
-
Detection and Quantification: Following incubation with an appropriate secondary antibody, the protein bands are visualized and quantified using an imaging system.
-
Data Analysis: The intensity of the H4R3me2s band is normalized to the loading control. The cellular IC50 is determined by plotting the normalized band intensities against the inhibitor concentration and fitting to a dose-response curve.
Conclusion
This compound represents a potent and selective tool for the investigation of PRMT5's role in epigenetic regulation and cellular signaling. Its ability to inhibit the enzymatic activity of PRMT5 both in biochemical and cellular contexts makes it a valuable compound for preclinical research and drug development efforts targeting PRMT5-dependent pathologies. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for scientists and researchers working to further elucidate the therapeutic potential of PRMT5 inhibition.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 protein arginine methyltransferase 5 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
Prmt5-IN-13: A Technical Guide to Cellular Targets and Downstream Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and DNA damage repair.[1][2][3] Dysregulation of PRMT5 activity is implicated in various cancers, making it a compelling therapeutic target.[2][4]
Prmt5-IN-13 is a selective inhibitor of PRMT5. While specific data on this compound is limited in publicly available literature, this guide provides an in-depth overview of the known cellular targets and downstream effects of PRMT5 inhibition, drawing from studies on other well-characterized PRMT5 inhibitors. This information serves as a foundational resource for researchers investigating this compound and other molecules targeting this enzyme.
Core Cellular Targets of PRMT5 Inhibition
The primary molecular consequence of PRMT5 inhibition is the reduction of symmetric dimethylarginine (sDMA) levels on its substrates. This leads to functional alterations in numerous proteins involved in key cellular pathways.
Spliceosome and RNA Processing Machinery
A major role of PRMT5 is the methylation of Sm proteins (e.g., SmD1, SmD3, and SmB), which are core components of the spliceosome. This methylation is crucial for the proper assembly of small nuclear ribonucleoproteins (snRNPs) and the fidelity of pre-mRNA splicing. Inhibition of PRMT5 leads to:
-
Defective Spliceosome Assembly: Reduced sDMA on Sm proteins impairs their interaction with survival motor neuron (SMN) protein, disrupting snRNP biogenesis.
-
Altered Splicing Patterns: This can result in intron retention and exon skipping in a subset of genes, many of which are involved in cell cycle control and apoptosis. For instance, PRMT5 inhibition can induce aberrant splicing of MDM4, a negative regulator of p53, leading to p53 activation.
Histones and Chromatin Modifiers
PRMT5 symmetrically dimethylates arginine residues on histone tails, primarily H4R3, H3R8, and H2AR3. These modifications are generally associated with transcriptional repression. PRMT5 inhibition can therefore lead to the reactivation of tumor suppressor genes.
Non-Histone Proteins in Signaling Pathways
PRMT5 targets a wide array of non-histone proteins, thereby influencing major signaling cascades. Key examples include:
-
p53: PRMT5 can methylate p53, affecting its target gene specificity and pro-apoptotic functions.
-
E2F1: This transcription factor, crucial for cell cycle progression, is a PRMT5 substrate.
-
AKT/mTOR Pathway: PRMT5 can methylate and regulate the activity of AKT, a central kinase in the PI3K/AKT/mTOR pathway that governs cell growth, proliferation, and survival.
-
NF-κB: The p65 subunit of NF-κB is a direct target of PRMT5, and its methylation can enhance NF-κB's transcriptional activity.
Downstream Cellular Effects of PRMT5 Inhibition
The modulation of these cellular targets by PRMT5 inhibitors culminates in several key downstream effects, primarily impacting cell proliferation and survival.
Cell Cycle Arrest
A hallmark of PRMT5 inhibition is the induction of cell cycle arrest, most commonly in the G1 or G2/M phase. This is a consequence of several integrated effects:
-
Altered Cyclin and CDK Levels: PRMT5 regulates the expression of key cell cycle proteins.
-
Activation of Checkpoint Pathways: Disruption of DNA repair processes and RNA splicing can trigger cell cycle checkpoints.
Induction of Apoptosis
PRMT5 inhibition can promote programmed cell death through multiple mechanisms:
-
p53 Pathway Activation: As mentioned, altered splicing of MDM4 can lead to the activation of the p53 tumor suppressor pathway.
-
Modulation of Apoptotic Regulators: PRMT5 can influence the expression and activity of pro- and anti-apoptotic proteins.
-
Sensitization to Other Therapies: By impairing DNA damage repair, PRMT5 inhibition can sensitize cancer cells to DNA-damaging agents and radiation.
Modulation of Key Signaling Pathways
The impact of PRMT5 inhibition extends to several critical signaling networks:
-
AKT/GSK3β Signaling: Inhibition of PRMT5 has been shown to reduce the phosphorylation of AKT and its downstream target GSK3β, leading to decreased expression of cyclin D1 and E1.
-
WNT/β-catenin Pathway: In some contexts, PRMT5 promotes the WNT/β-catenin signaling pathway.
-
Immune Signaling: PRMT5 plays a role in regulating immune cell function, and its inhibition may enhance anti-tumor immunity.
Quantitative Data on PRMT5 Inhibition
The following table summarizes representative quantitative data for various PRMT5 inhibitors. It is important to note that the potency of these inhibitors can vary significantly depending on the cell line and assay conditions.
| Inhibitor | Target Cell Line | Assay Type | IC50 Value | Reference |
| EPZ015666 (GSK3235025) | Mantle Cell Lymphoma (MCL) | Biochemical Assay | 22 nM | |
| MCL Cell Lines | Cell Viability | Nanomolar range | ||
| AMG 193 | MTAP-deleted cells | Cell Viability | 46-fold lower than MTAP-WT | |
| MTAP-deleted cells | SDMA Inhibition | 90-fold lower than MTAP-WT | ||
| JNJ-64619178 | Non-small cell lung cancer, Acute myeloid leukemia | Antitumor activity in vivo | Not specified | |
| PRT811 | Advanced solid tumors | Clinical Trial (Phase 1) | Recommended Phase 2 Dose: 600 mg daily | |
| GSK591 | Lung Cancer Cells | Apoptosis Induction | 100 nM (in combination with resveratrol) |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PRMT5 inhibitors. Below are representative protocols for key experiments.
Western Blot for Symmetric Dimethylarginine (sDMA) Levels
Objective: To measure the inhibition of PRMT5 enzymatic activity in cells.
-
Cell Treatment: Plate cells at a suitable density and treat with various concentrations of the PRMT5 inhibitor (e.g., this compound), a vehicle control (e.g., DMSO), and a known PRMT5 inhibitor as a positive control for the desired duration.
-
Cell Lysis: Harvest cells and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for a symmetrically dimethylated substrate (e.g., anti-sDMA-SmD3 or anti-H4R3me2s) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal protein loading, probe the membrane with an antibody against a loading control protein such as β-actin or GAPDH.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of PRMT5 inhibition on cell cycle distribution.
-
Cell Treatment: Treat cells with the PRMT5 inhibitor or vehicle control for a specified time period (e.g., 24, 48, or 72 hours).
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V/PI Staining
Objective: To quantify the induction of apoptosis following PRMT5 inhibition.
-
Cell Treatment: Treat cells with the PRMT5 inhibitor or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Visualizations
The following diagrams illustrate key pathways and experimental workflows related to PRMT5 inhibition.
Conclusion
This compound, as a selective inhibitor of PRMT5, holds promise as a tool for cancer research and potential therapeutic development. While direct experimental data for this specific compound is emerging, the extensive body of research on other PRMT5 inhibitors provides a strong framework for understanding its likely cellular targets and downstream effects. The inhibition of PRMT5's methyltransferase activity disrupts fundamental cellular processes, including RNA splicing and the regulation of key signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The provided experimental protocols and troubleshooting guide offer a practical starting point for researchers embarking on the characterization of this compound and its biological consequences. Further research is warranted to delineate the specific molecular interactions and full pharmacological profile of this compound.
References
Prmt5-IN-13: A Technical Overview of a Selective PRMT5 Inhibitor and its Impact on Histone Methylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in epigenetic regulation, primarily catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins. Its dysregulation is implicated in numerous cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of Prmt5-IN-13, a selective inhibitor of PRMT5. While specific quantitative data for this compound is not publicly available, this document will discuss the mechanism of PRMT5 inhibition, its impact on key histone methylation marks such as H4R3me2s and H3R8me2s, and present illustrative data from related compounds developed by Prelude Therapeutics. Furthermore, detailed experimental protocols and signaling pathway diagrams are provided to aid researchers in the study of PRMT5 and its inhibitors.
Introduction to PRMT5 and Histone Methylation
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylarginine (sDMA) modifications in mammalian cells. It plays a crucial role in a variety of cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response. PRMT5 functions within a complex, most notably with the Methylosome Protein 50 (MEP50), which is essential for its enzymatic activity.
A key function of PRMT5 is the epigenetic modification of histones. The primary histone substrates for PRMT5 are Histone H4 at arginine 3 (H4R3), Histone H3 at arginine 8 (H3R8), and Histone H2A at arginine 3 (H2AR3). The symmetric dimethylation of these residues (H4R3me2s, H3R8me2s, H2AR3me2s) is generally associated with transcriptional repression. This is achieved by altering chromatin structure and influencing the recruitment of other regulatory proteins. The overexpression of PRMT5 has been linked to poor prognosis in various cancers, driving research into the development of selective inhibitors.
This compound: A Selective PRMT5 Inhibitor
This compound is a selective, small-molecule inhibitor of PRMT5.[1][2] It was developed by Prelude Therapeutics, a company with a significant focus on targeting PRMT5 for cancer therapy.[3][4] While detailed biochemical and cellular data for this compound are not publicly available, its mechanism of action is expected to be the competitive inhibition of PRMT5's enzymatic activity, thereby preventing the transfer of methyl groups from S-adenosylmethionine (SAM) to its histone and non-histone substrates. This leads to a global reduction in sDMA levels.
Impact on Histone Methylation
The primary impact of a selective PRMT5 inhibitor like this compound on histone methylation is the reduction of symmetric dimethylation marks on its key histone substrates.
-
H4R3me2s: Inhibition of PRMT5 leads to a decrease in the symmetric dimethylation of arginine 3 on histone H4. This mark is often found at transcriptionally repressed genes.
-
H3R8me2s: Similarly, PRMT5 inhibition results in reduced symmetric dimethylation of arginine 8 on histone H3. This modification is also linked to gene silencing.
By reducing these repressive marks, PRMT5 inhibitors can lead to the reactivation of tumor suppressor genes and induce anti-proliferative effects in cancer cells.
Quantitative Data (Illustrative)
As specific data for this compound is unavailable, the following tables summarize representative data for other potent and selective PRMT5 inhibitors developed by Prelude Therapeutics, PRT543 and PRT811, to illustrate the typical potency and cellular effects of this class of compounds.
Table 1: Illustrative Biochemical Activity of Selective PRMT5 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) |
|---|---|---|---|
| PRT811 | PRMT5/MEP50 | Enzymatic Assay | 3.9 |
| GSK3326595 | PRMT5 | Enzymatic Assay | 6.2 |
Data for PRT811 from a poster by Prelude Therapeutics.[5] Data for GSK3326595 is included for comparison.
Table 2: Illustrative Cellular Activity of Selective PRMT5 Inhibitors
| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) |
|---|---|---|---|---|
| PRT811 | U-87 MG (Glioblastoma) | Cellular sDMA | sDMA reduction | 134 |
| PRT543 | Various | Phase 1 Clinical Trial | sDMA reduction in patients | ~70-75% reduction |
Data for PRT811 from a poster by Prelude Therapeutics. Data for PRT543 from Prelude Therapeutics corporate presentation.
Experimental Protocols
The following are detailed, generalized protocols for key experiments used to characterize PRMT5 inhibitors.
Biochemical PRMT5 Inhibition Assay (Radiometric)
Objective: To determine the in vitro potency (IC50) of an inhibitor against PRMT5 enzymatic activity.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Histone H4 (1-21) peptide substrate
-
S-[³H-methyl]-adenosyl-L-methionine (³H-SAM)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 0.1 mg/ml BSA, 1 mM DTT)
-
Test inhibitor (e.g., this compound)
-
Scintillation cocktail
-
Filter paper (e.g., Whatman P81)
-
Microplate reader (scintillation counter)
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the PRMT5/MEP50 enzyme to each well (except for no-enzyme controls).
-
Add the diluted test inhibitor to the appropriate wells.
-
Add the histone H4 peptide substrate to all wells.
-
Initiate the reaction by adding ³H-SAM to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Spot the reaction mixture onto the filter paper.
-
Wash the filter paper multiple times with a suitable buffer (e.g., 0.1 M sodium phosphate buffer) to remove unincorporated ³H-SAM.
-
Dry the filter paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Histone Methylation Assay (Western Blot)
Objective: To assess the effect of a PRMT5 inhibitor on the levels of specific histone methylation marks in cultured cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H4R3me2s, anti-H3R8me2s, anti-Total H4, anti-Total H3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of the test inhibitor for a specified duration (e.g., 48-72 hours).
-
Lyse the cells using lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-H4R3me2s) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total histone and a loading control to ensure equal loading.
-
Quantify the band intensities to determine the change in histone methylation levels.
Visualizations
Signaling Pathway
Caption: PRMT5 signaling and points of inhibition.
Experimental Workflow
Caption: Workflow for PRMT5 inhibitor characterization.
References
The Biological Function of PRMT5 and its Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in a myriad of cellular processes, making it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of the biological functions of PRMT5, its role in key signaling pathways, and the methodologies used to characterize its inhibition. While specific data for "Prmt5-IN-13" is not publicly available, this document uses well-characterized PRMT5 inhibitors as a proxy to detail the experimental protocols, data presentation, and mechanistic insights relevant to the evaluation of any novel PRMT5 inhibitor.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is the primary enzyme responsible for symmetric dimethylation of arginine (sDMA) residues on both histone and non-histone proteins.[1][2] This post-translational modification is a key regulatory mechanism in numerous cellular functions, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[2][3] PRMT5 typically functions as part of a complex with other proteins, such as MEP50 (Methylosome Protein 50), which is essential for its enzymatic activity.[1]
Dysregulation of PRMT5 activity and its overexpression have been implicated in a variety of cancers, including lymphoma, breast cancer, lung cancer, and glioblastoma. Its role in promoting cell proliferation and survival makes it an attractive target for the development of novel anti-cancer therapies.
Biological Functions of PRMT5
PRMT5's influence extends across a wide range of fundamental cellular processes:
-
Transcriptional Regulation: PRMT5-mediated methylation of histones, such as H4R3, H3R8, and H2AR3, can lead to transcriptional repression or activation depending on the genomic context. This epigenetic modification plays a crucial role in controlling the expression of genes involved in cell cycle progression and tumor suppression.
-
RNA Splicing: PRMT5 methylates components of the spliceosome machinery, including Sm proteins (SmB/B', SmD1, and SmD3). This is critical for the proper assembly and function of the spliceosome, ensuring the fidelity of mRNA splicing.
-
Signal Transduction: PRMT5 can directly methylate key signaling proteins, thereby modulating their activity. This includes proteins in major pathways that are often dysregulated in cancer.
-
DNA Damage Response: PRMT5 is involved in the DNA damage response (DDR) by methylating proteins that participate in DNA repair pathways, thereby maintaining genomic stability.
-
Cell Cycle Control: By regulating the expression of cell cycle-related genes, PRMT5 influences cell cycle progression. Knockdown of PRMT5 has been shown to induce G1 arrest in some cancer cell lines.
PRMT5 in Signaling Pathways
PRMT5 is a key regulator of several signaling pathways critical for cell growth, proliferation, and survival.
PI3K/AKT Pathway
The PI3K/AKT pathway is a central regulator of cell survival and proliferation. PRMT5 has been shown to interact with and regulate key components of this pathway. For instance, PRMT5 can methylate AKT, promoting its activation and downstream signaling. Furthermore, PRMT5 can influence the expression of upstream regulators like FGFR3, which in turn activates the PI3K/AKT cascade.
Caption: PRMT5 regulation of the PI3K/AKT signaling pathway.
ERK1/2 Pathway
The ERK1/2 pathway is another critical cascade for cell proliferation and differentiation. PRMT5 can modulate this pathway at multiple levels. It can regulate the expression of growth factor receptors, such as FGFR3, that signal through the ERK pathway. Additionally, PRMT5 has been shown to methylate EGFR, which can attenuate ERK activation in some contexts.
Caption: PRMT5 modulation of the ERK1/2 signaling pathway.
Wnt/β-catenin Pathway
In certain cancers, such as lymphoma, PRMT5 has been shown to stimulate the Wnt/β-catenin signaling pathway. It achieves this by epigenetically silencing antagonists of the pathway, such as AXIN2 and WIF1. This leads to the activation of Wnt target genes that promote cell survival and proliferation.
Caption: PRMT5 activation of the Wnt/β-catenin pathway.
Inhibition of PRMT5 by Small Molecules
Given its role in cancer, significant effort has been dedicated to developing small molecule inhibitors of PRMT5. These inhibitors typically target the enzyme's active site, preventing the transfer of a methyl group from the S-adenosylmethionine (SAM) cofactor to substrate arginine residues.
While specific data for This compound is not available in the public domain, we can use data from well-characterized inhibitors like EPZ015666 (GSK3235025) and others to illustrate the typical inhibitory profiles and cellular effects.
Quantitative Data on PRMT5 Inhibitors
The potency and selectivity of PRMT5 inhibitors are critical parameters. This data is typically presented in tables for clear comparison.
| Inhibitor | Target | Assay Type | IC50 (nM) | Reference |
| EPZ015666 | PRMT5 | Biochemical | 19 | |
| JNJ-64619178 | PRMT5 | Cellular (IHC) | 0.2 | |
| CMP-5 | PRMT5 | Cellular (Viability) | 3,980 - 21,650 | |
| Compound 17 | PRMT5:MEP50 PPI | Cellular (Viability) | 430 |
Cellular Effects of PRMT5 Inhibition
Inhibition of PRMT5 in cancer cells leads to a range of anti-proliferative and pro-apoptotic effects.
| Cell Line | Cancer Type | Inhibitor | Effect | Concentration | Reference |
| LNCaP | Prostate Cancer | Compound 17 | 65% decrease in H4R3me2s | 72 h treatment | |
| Multiple Myeloma Cell Lines | Multiple Myeloma | EPZ015938 | Decreased SDMA levels | 3 days treatment | |
| A549 | Non-small cell lung cancer | 3039-0164 | Inhibition of cell viability | Not specified | |
| NGP, SK-N-BE(2) | Neuroblastoma | GSK591 | Decreased cell viability | Not specified |
Experimental Protocols
Characterizing the activity of a novel PRMT5 inhibitor like this compound would involve a series of standard biochemical and cellular assays.
PRMT5 Enzymatic Assay
This assay directly measures the ability of an inhibitor to block the methyltransferase activity of PRMT5.
Principle: A recombinant PRMT5/MEP50 complex is incubated with a substrate (e.g., a histone H4 peptide) and a radiolabeled methyl donor (³H-SAM). The incorporation of the radiolabel into the substrate is measured as a function of inhibitor concentration.
Protocol Outline:
-
Reaction Setup: In a microplate, combine PRMT5/MEP50 enzyme, biotinylated histone H4 peptide substrate, and varying concentrations of the test inhibitor (e.g., this compound).
-
Initiation: Start the reaction by adding ³H-SAM.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Termination: Stop the reaction.
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
References
The Role of Prmt5-IN-13 in Signal Transduction Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in regulating numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2][3] Dysregulation of PRMT5 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[1][4] Prmt5-IN-13 is a potent and selective small molecule inhibitor of PRMT5. This technical guide provides an in-depth overview of the role of this compound in modulating key signal transduction pathways, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development efforts.
Introduction to PRMT5 and Signal Transduction
PRMT5 is the primary enzyme responsible for symmetric dimethylarginine (SDMA) modifications. It forms a complex with MEP50 (methylosome protein 50) to catalyze the transfer of methyl groups from S-adenosylmethionine (SAM) to its substrates. Through its enzymatic activity, PRMT5 influences cellular signaling in several ways:
-
Transcriptional Regulation: PRMT5 can methylate histones (e.g., H4R3, H3R8) to either activate or repress gene transcription, affecting the expression of key signaling components.
-
Post-Translational Modification of Signaling Proteins: PRMT5 can directly methylate non-histone proteins within signaling cascades, altering their activity, stability, and protein-protein interactions.
-
Regulation of RNA Splicing: By methylating components of the spliceosome, PRMT5 can influence the alternative splicing of signaling-related transcripts.
The aberrant activity of PRMT5 has been shown to contribute to the dysregulation of several critical cancer-related signaling pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.
This compound: Mechanism of Action
This compound is a selective inhibitor of the methyltransferase activity of PRMT5. While specific data for this compound is proprietary, its mechanism is analogous to other well-characterized PRMT5 inhibitors. It is designed to block the catalytic activity of PRMT5, leading to a reduction in the symmetric dimethylation of its substrates. The efficacy of this compound can be assessed by monitoring the levels of global SDMA or specific methylated substrates via techniques such as Western blotting.
Impact of this compound on Key Signaling Pathways
The PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. PRMT5 has been shown to positively regulate this pathway through multiple mechanisms.
Mechanism of PRMT5-mediated activation:
-
FGFR3 Expression: PRMT5 can promote the expression of Fibroblast Growth Factor Receptor 3 (FGFR3), an upstream activator of the PI3K/AKT pathway. In lung cancer, PRMT5 achieves this by repressing the transcription of the miR-99 family, which in turn increases FGFR3 expression.
-
Direct Interaction with AKT: Studies in lung cancer have demonstrated a direct interaction between PRMT5 and AKT, leading to AKT activation. PRMT5-mediated methylation of AKT at specific arginine residues can promote its activation and membrane translocation.
-
Regulation of PTEN: PRMT5 can induce the hypophosphorylation of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway, leading to increased AKT activation.
Effect of this compound:
By inhibiting PRMT5, this compound is expected to downregulate the PI3K/AKT/mTOR pathway. This leads to:
-
Decreased phosphorylation of AKT and its downstream targets, such as mTOR and GSK3β.
-
Inhibition of cell proliferation and survival.
-
Induction of apoptosis.
Diagram 1: this compound effect on the PI3K/AKT pathway.
The MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Similar to the PI3K/AKT pathway, PRMT5 can positively regulate MAPK/ERK signaling.
Mechanism of PRMT5-mediated activation:
-
Upstream Receptor Regulation: PRMT5's role in promoting FGFR3 expression also contributes to the activation of the MAPK/ERK pathway, as FGFR3 is an upstream activator of the RAS-RAF-MEK-ERK cascade.
-
Direct Regulation of RAF: Some studies suggest that PRMT5 can methylate and regulate the stability and activity of RAF kinases, thereby influencing downstream ERK signaling.
Effect of this compound:
Inhibition of PRMT5 with this compound is anticipated to suppress the MAPK/ERK pathway, resulting in:
-
Reduced phosphorylation of MEK and ERK.
-
Decreased expression of downstream target genes.
-
Inhibition of cell growth and metastasis.
Diagram 2: this compound effect on the MAPK/ERK pathway.
The JAK/STAT Pathway
The JAK/STAT signaling pathway is essential for transmitting information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Dysregulation of this pathway is common in various cancers.
Mechanism of PRMT5-mediated activation:
-
SMAD7 Methylation: PRMT5 can symmetrically dimethylate SMAD7, a TGF-β-independent regulator of STAT3 activation. This methylation enhances the binding of SMAD7 to the IL-6 co-receptor gp130, leading to robust STAT3 activation.
-
JAK2 Interaction: PRMT5 was initially identified as a JAK2-binding protein, suggesting a direct role in modulating JAK/STAT signaling. Constitutive JAK2 activity, as seen in myeloproliferative neoplasms (MPNs), can lead to PRMT5 phosphorylation.
Effect of this compound:
By inhibiting PRMT5, this compound can dampen JAK/STAT signaling, which is expected to:
-
Decrease IL-6-induced STAT3 activation.
-
Suppress the proliferation and migration of cancer cells that are dependent on this pathway.
-
Show therapeutic efficacy in malignancies with dysregulated JAK/STAT signaling, such as JAK2-mutant MPNs.
Diagram 3: this compound effect on the JAK/STAT pathway.
Quantitative Data on PRMT5 Inhibition
The following tables summarize representative quantitative data for the effects of PRMT5 inhibitors in various cancer cell lines. This data can serve as a benchmark for evaluating the activity of this compound.
Table 1: In Vitro Antiproliferative Activity of PRMT5 Inhibitors
| Cell Line | Cancer Type | PRMT5 Inhibitor | IC50 (nM) | Reference |
| Ba/F3-EpoR-JAK2V617F | Myeloproliferative Neoplasm | C220 | ~100 | |
| Ba/F3-EpoR-JAK2WT | C220 | ~250 | ||
| SET2 | Megakaryoblastic Leukemia | C220 | ~200 | |
| UKE1 | Erythroleukemia | C220 | ~250 | |
| HEL | Erythroleukemia | C220 | ~300 | |
| LNCaP | Prostate Cancer | Compound 17 | 430 | |
| A549 | Non-Small Cell Lung Cancer | 3039-0164 | 63,000 |
Table 2: Effect of PRMT5 Inhibition on Downstream Signaling and Phenotype
| Cell Line | Treatment | Effect | Quantitative Change | Reference |
| LNCaP | Compound 17 | H4R3me2s levels | 65% decrease | |
| A549 | 3039-0164 | Downregulation of FGFR3 and eIF4E | Not specified | |
| NGP, SK-N-BE(2) | GSK591 | Decreased cell viability | Significant decrease at low nM concentrations | |
| MCF-7 | Compound 15 | PRMT5 protein degradation (DC50) | 1,100 nM |
Experimental Protocols
Western Blot Analysis of PRMT5 Activity and Signaling Pathways
This protocol is designed to assess the effect of this compound on the methylation of PRMT5 substrates and the phosphorylation status of key signaling proteins.
Diagram 4: Western blot experimental workflow.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-SDMA, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-PRMT5, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Signal Detection: Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with serial dilutions of this compound for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Colony Formation Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Methanol
-
Crystal violet solution
Procedure:
-
Cell Seeding: Seed a low density of cells in 6-well plates.
-
Treatment: Treat cells with this compound at various concentrations. Replace the medium with fresh drug-containing medium every 3-4 days.
-
Incubation: Incubate the plates for 10-14 days.
-
Fixation and Staining: Wash the colonies with PBS, fix with methanol, and stain with crystal violet.
-
Analysis: Count the number of colonies and calculate the percentage of colony formation relative to the control.
Conclusion
This compound, as a selective inhibitor of PRMT5, holds significant potential as a therapeutic agent by modulating key signal transduction pathways that are frequently dysregulated in cancer. Its ability to concurrently suppress the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways provides a multi-pronged approach to inhibiting cancer cell proliferation, survival, and migration. The experimental protocols and data presented in this guide offer a framework for researchers and drug developers to further investigate the therapeutic potential of this compound and other PRMT5 inhibitors. Future studies should focus on elucidating the full spectrum of this compound's effects on the proteome and transcriptome, as well as its efficacy in in vivo models.
References
Preliminary Preclinical Studies of Prmt5-IN-13 in Cancer Research: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology due to its critical role in various cellular processes that are frequently dysregulated in cancer. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing gene expression, mRNA splicing, signal transduction, and the DNA damage response. Its overexpression has been correlated with poor prognosis in numerous malignancies, including lymphomas, lung cancer, and glioblastoma. Prmt5-IN-13 is a novel, selective inhibitor of PRMT5 that has shown promise in preclinical cancer models. This technical guide provides an in-depth overview of the preliminary studies on this compound, focusing on its mechanism of action, quantitative data from preclinical evaluations, and detailed experimental protocols.
Core Data Summary
Quantitative data from initial preclinical assessments of this compound are summarized below. These data highlight the inhibitor's potency and efficacy in various cancer cell lines.
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound (Example 13) | Biochemical Assay | - | 2.9 | Patent WO2019178368A1 |
| This compound (Example 13) | Cell-Based Assay | Z-138 (Mantle Cell Lymphoma) | 10 | Patent WO2019178368A1 |
Signaling Pathways and Mechanism of Action
This compound functions as a selective inhibitor of the methyltransferase activity of PRMT5. By blocking this activity, it disrupts key cellular processes that cancer cells rely on for their proliferation and survival.
PRMT5 Signaling Pathway
The following diagram illustrates the central role of PRMT5 in cellular regulation and the points of intervention by inhibitors like this compound. PRMT5, in complex with its cofactor MEP50, methylates a variety of substrates, leading to downstream effects on gene expression and RNA splicing, which are crucial for tumor growth.
Experimental Protocols
Detailed methodologies for the key experiments cited in the preliminary studies of this compound are provided below. These protocols are based on the general procedures outlined in the source patent document.
PRMT5 Biochemical Assay
Objective: To determine the in vitro inhibitory activity of this compound against the PRMT5/MEP50 complex.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Histone H4 peptide substrate
-
Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM EDTA, 3 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (or other test compounds) dissolved in DMSO
-
Scintillation cocktail
-
Filter plates
Procedure:
-
Prepare a reaction mixture containing the PRMT5/MEP50 complex, histone H4 peptide, and assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Transfer the reaction mixture to a filter plate to capture the precipitated, radiolabeled peptide substrate.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay (e.g., CellTiter-Glo®)
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., Z-138)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percent viability for each treatment condition relative to the vehicle control and determine the IC50 value.
Experimental Workflow Visualization
The following diagram outlines the typical workflow for the preclinical evaluation of a PRMT5 inhibitor like this compound.
Conclusion and Future Directions
The preliminary data for this compound demonstrate its potential as a potent and selective inhibitor of PRMT5 with anti-proliferative activity in cancer cells. The provided experimental protocols offer a foundation for further investigation into its mechanism of action and efficacy. Future studies should focus on expanding the evaluation of this compound in a broader range of cancer models, including patient-derived xenografts, to better understand its therapeutic potential. Additionally, in-depth pharmacodynamic and pharmacokinetic studies will be crucial for its advancement toward clinical development. The continued exploration of PRMT5 inhibitors like this compound holds significant promise for the development of novel cancer therapies.
The Therapeutic Potential of PRMT5 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology. As a Type II arginine methyltransferase, PRMT5 catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification is pivotal in regulating a multitude of cellular processes, including gene expression, mRNA splicing, signal transduction, and the DNA damage response.[1][4] Dysregulation of PRMT5 activity is frequently observed in various malignancies, where its overexpression often correlates with poor patient prognosis, making it an attractive molecule for targeted therapeutic intervention.
This technical guide provides an in-depth overview of the therapeutic potential of targeting PRMT5, with a focus on the mechanism of action and preclinical data of representative small molecule inhibitors. While specific data for "Prmt5-IN-13" is not publicly available, this document will leverage data from other well-characterized PRMT5 inhibitors to illustrate the core principles and potential of this therapeutic strategy.
Core Functions and Oncogenic Role of PRMT5
PRMT5 plays a critical role in cellular homeostasis through its methyltransferase activity. It forms a complex with methylosome protein 50 (MEP50), which is essential for its enzymatic function. The PRMT5/MEP50 complex symmetrically dimethylates key arginine residues on histone tails (e.g., H4R3, H3R8, H2AR3), generally leading to transcriptional repression of target genes, including several tumor suppressors.
Beyond its role in epigenetic regulation, PRMT5 methylates a diverse array of non-histone proteins, thereby modulating their function. Key substrates include proteins involved in:
-
RNA Splicing: PRMT5-mediated methylation of Sm proteins, core components of the spliceosome, is crucial for the fidelity of mRNA splicing.
-
Signal Transduction: PRMT5 can directly methylate and regulate the activity of key signaling proteins in pathways such as EGFR, PI3K/AKT, and WNT/β-catenin.
-
Cell Cycle Control: By regulating the expression of cyclins and other cell cycle mediators, PRMT5 influences cell cycle progression.
-
DNA Damage Response: PRMT5 is implicated in DNA repair pathways, and its inhibition can sensitize cancer cells to DNA-damaging agents.
In cancer, PRMT5 is frequently overexpressed and contributes to tumorigenesis by promoting cell proliferation, survival, and metastasis while also playing a role in immune evasion.
Therapeutic Inhibition of PRMT5
The development of small molecule inhibitors targeting PRMT5 has provided valuable tools to probe its function and assess its therapeutic potential. These inhibitors can be broadly classified based on their mechanism of action, including those that are competitive with the methyl donor S-adenosylmethionine (SAM), the protein substrate, or are allosteric inhibitors.
Quantitative Data on Representative PRMT5 Inhibitors
The following tables summarize key quantitative data for several well-characterized PRMT5 inhibitors from preclinical studies. This data illustrates the potent anti-proliferative and pathway-modulating effects of PRMT5 inhibition across various cancer cell lines.
| Inhibitor | Cell Line | Assay Type | IC50 / DC50 | Key Findings | Reference |
| Prmt5-IN-1 | Granta-519 (Mantle Cell Lymphoma) | Cell Proliferation | 0.06 µM (IC50) | Dose-dependent inhibition of cell proliferation. | |
| EPZ015666 | Human Cardiac Fibroblasts | TGF-β-induced gene expression | 1 µM | Significant suppression of Col1a1 and Acta2 expression. | |
| Compound 15 (Degrader) | MCF-7 (Breast Cancer) | PRMT5 Protein Degradation | 1.1 ± 0.6 μM (DC50) | Effective, concentration-dependent degradation of PRMT5 protein. | |
| JNJ-64619178 | Patients with Advanced Solid Tumors and NHL | Phase 1 Clinical Trial | N/A | Overall response rate of 5.6% in efficacy-evaluable patients. | |
| PRT811 | Recurrent High-Grade Glioma Cohort | Phase 1 Clinical Trial | N/A | Objective response rate of 5.3%. |
Key Signaling Pathways Modulated by PRMT5 Inhibition
PRMT5 is a central node in several critical oncogenic signaling pathways. Its inhibition can therefore have pleiotropic anti-cancer effects.
References
The Effect of PRMT5 Inhibition on Gene Expression Regulation: A Technical Guide
Disclaimer: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "Prmt5-IN-13". The following technical guide provides a comprehensive overview of the effects of potent and selective protein arginine methyltransferase 5 (PRMT5) inhibitors on gene expression regulation, drawing upon data from well-characterized inhibitors studied in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals.
Introduction to PRMT5 and Its Role in Gene Expression
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1][2][3][4] This post-translational modification plays a pivotal role in a wide array of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and the DNA damage response.[2] PRMT5 is the primary enzyme responsible for symmetric dimethylarginine marks, such as H4R3me2s and H3R8me2s, which are generally associated with transcriptional repression. Dysregulation of PRMT5 activity has been implicated in the progression of numerous cancers, making it a compelling therapeutic target. PRMT5 inhibitors are small molecules designed to block its enzymatic activity, thereby altering gene expression programs and inducing cancer cell death.
Quantitative Data on PRMT5 Inhibitor Activity
The efficacy of PRMT5 inhibitors is typically assessed by their ability to inhibit cell proliferation (IC50) and reduce global SDMA levels. The following tables summarize publicly available data for several well-characterized PRMT5 inhibitors across various cancer cell lines.
Table 1: IC50 Values of Select PRMT5 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| MRTX1719 | HCT116 (MTAP del) | Colorectal Cancer | 12 | |
| MRTX1719 | HCT116 (MTAP WT) | Colorectal Cancer | 890 | |
| CMP5 | T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | 0-50,000 | |
| HLCL61 | T-ALL Cell Lines | T-cell Acute Lymphoblastic Leukemia | 0-20,000 | |
| 3039-0164 | A549 | Non-Small Cell Lung Cancer | 63,000 (biochemical IC50) | |
| Compound 9 | PRMT5/MEP50 biochemical assay | - | 11 | |
| Compound 10 | PRMT5/MEP50 biochemical assay | - | 19.5 |
Table 2: Effect of PRMT5 Inhibition on Gene and Protein Expression
| Inhibitor/Condition | Cell Line/Model | Effect | Target Gene/Protein | Reference |
| PRMT5 Knockdown | NCI-H460 | Increased Expression | PD-L1 (CD274) | |
| PRMT5 Knockdown | NCI-H460 | Decreased Expression | H4R3me2s | |
| 3039-0164 | A549 | Downregulated Expression | FGFR3, eIF4E | |
| PRMT5i (EPZ015666) | PC3, LNCaP | Altered RNA expression | Transcriptome-wide | |
| PRMT5 Knockdown | Tu686 | Downregulation of E-cadherin; Upregulation of N-cadherin, Snail, MMP9 | E-cadherin, N-cadherin, Snail, MMP9 | |
| PRMT5 Inhibition | Mantle Cell Lymphoma | Repression of target tumor suppressor genes; Activation of SETD7 and MLL1 | RB family (RB1, RBL1, RBL2), SETD7, MLL1 | |
| PRMT5 Knockdown | NIH-3T3 | Upregulation of tumor suppressors | ST7, NM23 | |
| PRMT5 Inhibition | Lung Cancer Cells | Regulation of FGFR3/Akt signaling | FGFR3, Akt |
Signaling Pathways Modulated by PRMT5 Inhibition
PRMT5 inhibition affects multiple signaling pathways crucial for cancer cell proliferation and survival. One of the key mechanisms involves the regulation of transcription factors and downstream effector pathways.
Caption: PRMT5 signaling pathways affected by inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PRMT5 inhibitor effects. Below are protocols for key experiments.
Western Blot for Symmetric Dimethylarginine (SDMA)
This protocol is used to detect the levels of global SDMA on proteins following treatment with a PRMT5 inhibitor.
-
Cell Lysis:
-
Treat cells with the PRMT5 inhibitor or vehicle control (e.g., DMSO) for the desired time.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against symmetric dimethylarginine (e.g., anti-SDMA, Sym10) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add chemiluminescent substrate and visualize the bands using an imaging system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq is used to identify the genomic regions where PRMT5 and its associated histone marks are located.
-
Cross-linking and Chromatin Preparation:
-
Treat cells with a PRMT5 inhibitor or vehicle control.
-
Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonicate the chromatin to shear DNA to fragments of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin with a ChIP-grade primary antibody against PRMT5 or a specific histone mark (e.g., H4R3me2s) overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the complexes from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Perform peak calling to identify regions of enrichment.
-
Annotate peaks to nearby genes.
-
Caption: A typical ChIP-seq experimental workflow.
RNA Sequencing (RNA-seq)
RNA-seq is employed to analyze the global changes in gene expression following PRMT5 inhibition.
-
Cell Treatment and RNA Extraction:
-
Treat cells with a PRMT5 inhibitor or vehicle control.
-
Harvest cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or select for poly(A)+ mRNA.
-
Fragment the RNA.
-
Synthesize first and second-strand cDNA.
-
Perform end repair, A-tailing, and adapter ligation.
-
Amplify the library by PCR.
-
-
Sequencing:
-
Perform high-throughput sequencing of the prepared libraries.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align reads to the reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify up- and down-regulated genes.
-
Conduct pathway and gene ontology analysis to understand the biological implications of the expression changes.
-
Cell Viability Assay
This assay measures the effect of the PRMT5 inhibitor on cell proliferation and determines the IC50 value.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the PRMT5 inhibitor. Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 to 120 hours).
-
-
Viability Measurement:
-
Add a viability reagent such as MTT or CellTiter-Glo.
-
For MTT, incubate for 4 hours, then add solubilization solution.
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value.
-
Conclusion
Inhibition of PRMT5 presents a promising therapeutic strategy for various cancers. As detailed in this guide, PRMT5 inhibitors exert their effects by altering the epigenetic landscape and modulating critical signaling pathways, ultimately leading to changes in gene expression that can drive cell cycle arrest and apoptosis. The provided data and protocols offer a framework for researchers to investigate the intricate mechanisms of PRMT5-mediated gene expression regulation and to evaluate the efficacy of novel inhibitory compounds. While specific data for "this compound" remains elusive, the principles and methodologies outlined here are broadly applicable to the study of any PRMT5 inhibitor.
References
Methodological & Application
Application Notes and Protocols for Prmt5-IN-13 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the in vitro evaluation of Prmt5-IN-13, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] These protocols are intended for researchers in academia and the pharmaceutical industry engaged in drug discovery and development.
Introduction to PRMT5
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2][3] This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage response.[2][4] PRMT5 forms a complex with Methylosome Protein 50 (MEP50) to become fully active. Dysregulation of PRMT5 activity has been implicated in various cancers, making it a promising therapeutic target in oncology. This compound has been identified as a selective inhibitor of PRMT5.
Key Signaling Pathway of PRMT5
The diagram below illustrates the central role of the PRMT5/MEP50 complex in cellular functions. The complex utilizes S-adenosylmethionine (SAM) as a methyl donor to symmetrically dimethylate arginine residues on its substrates. This activity can be modulated by inhibitors like this compound.
Caption: PRMT5/MEP50 signaling pathway.
Biochemical Assays for this compound
Biochemical assays are essential for determining the direct inhibitory activity of this compound on the PRMT5 enzyme. Below are protocols for two common assay formats.
Radiometric Methyltransferase Assay
This assay measures the transfer of a radiolabeled methyl group from [³H]-SAM to a peptide substrate.
Experimental Workflow:
Caption: Radiometric PRMT5 assay workflow.
Detailed Protocol:
-
Prepare Assay Buffer: 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 3 mM MgCl₂, 1 mM DTT.
-
Reagent Preparation:
-
PRMT5/MEP50 Enzyme: Recombinant human PRMT5/MEP50 complex.
-
This compound: Prepare a 10-point serial dilution in DMSO.
-
Substrate: Biotinylated Histone H4 (1-21) peptide.
-
Cofactor: S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
-
Assay Procedure (384-well plate format):
-
To each well, add 5 µL of diluted this compound or DMSO (control).
-
Add 10 µL of PRMT5/MEP50 enzyme solution.
-
Add 5 µL of the peptide substrate.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of [³H]-SAM.
-
Incubate the plate for 1 hour at 30°C.
-
Stop the reaction by adding 10 µL of 7.5 M guanidine hydrochloride.
-
-
Detection:
-
Transfer the reaction mixture to a streptavidin-coated filter plate.
-
Wash the plate three times with a wash buffer (e.g., 0.1% trifluoroacetic acid).
-
Dry the plate and add scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chemiluminescent Assay
This assay uses an antibody that specifically recognizes the symmetrically dimethylated substrate.
Detailed Protocol:
-
Assay Principle: This method relies on a highly specific antibody that detects the methylated arginine residue on the histone H4 substrate.
-
Reagent Preparation:
-
PRMT5/MEP50 Enzyme and this compound: Prepare as described for the radiometric assay.
-
Substrate: A 96-well plate pre-coated with histone H4 peptide.
-
Cofactor: S-adenosylmethionine (SAM).
-
Detection Reagents: Primary antibody against sDMA-H4R3, HRP-labeled secondary antibody, and a chemiluminescent HRP substrate.
-
-
Assay Procedure:
-
Add assay buffer, SAM, and this compound (or vehicle) to the wells of the substrate-coated plate.
-
Add the PRMT5/MEP50 enzyme to initiate the reaction.
-
Incubate for 1 hour at 37°C.
-
Wash the wells with a suitable wash buffer (e.g., TBST).
-
Add the primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add the HRP-labeled secondary antibody. Incubate for 30 minutes.
-
Wash the wells and add the chemiluminescent HRP substrate.
-
Measure the chemiluminescence using a plate reader.
-
-
Data Analysis:
-
Determine the IC50 value as described for the radiometric assay.
-
Table 1: Example IC50 Values for Known PRMT5 Inhibitors (Biochemical Assays)
| Compound | Assay Type | Substrate | IC50 (nM) |
| EPZ015666 | Radiometric | H4 (1-15)-biotin | 19 |
| JNJ-64619178 | IHC Assay | General nuclear arginine | 0.2 |
| Compound 15 | Radiometric | H4 (1-15)-biotin | 18 ± 1 |
| Compound 17 | Radiometric | H4 (1-15)-biotin | 12 ± 1 |
Note: The IC50 values for this compound are not publicly available and should be determined experimentally.
Cellular Assays for this compound
Cellular assays are crucial for confirming the on-target activity of this compound in a physiological context and assessing its effects on cell viability.
Western Blot for Substrate Methylation
This assay measures the level of symmetric dimethylation of a known PRMT5 substrate, such as SmD3, in cells treated with the inhibitor.
Experimental Workflow:
Caption: Cellular PRMT5 inhibition assay workflow.
Detailed Protocol:
-
Cell Culture:
-
Culture a suitable cancer cell line (e.g., MCF-7, A549) in the recommended medium.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Treat the cells with increasing concentrations of this compound for 48 to 72 hours. Include a DMSO-treated control.
-
-
Protein Extraction and Quantification:
-
Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for a symmetrically dimethylated PRMT5 substrate (e.g., anti-sDMA-SmD3) and an antibody for the total protein (e.g., anti-SmD3) as a loading control. An antibody against a housekeeping protein like β-actin should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the sDMA signal to the total substrate protein signal.
-
Calculate the percent reduction in methylation relative to the DMSO control.
-
Cell Viability Assay
This assay determines the effect of this compound on cell proliferation and survival.
Detailed Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Inhibitor Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for 72 to 120 hours.
-
Viability Measurement:
-
Add a viability reagent such as MTT, resazurin, or a reagent from a commercially available kit (e.g., CellTiter-Glo®).
-
Incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent viability relative to the DMSO-treated control cells.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting the percent viability against the log of the inhibitor concentration.
-
Table 2: Example GI50 Values for Known PRMT5 Inhibitors (Cell-Based Assays)
| Compound | Cell Line | Assay Duration (h) | GI50 (µM) |
| CMP5 | ATL cell lines | 120 | 3.98 - 21.65 |
| HLCL61 | ATL cell lines | 120 | 3.09 - 7.58 |
| Compound 17 | LNCaP | 72 | 0.43 |
Note: The GI50 values for this compound are not publicly available and should be determined experimentally.
Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. By employing both biochemical and cellular assays, researchers can effectively determine the potency and mechanism of action of this novel PRMT5 inhibitor, thereby facilitating its further development as a potential therapeutic agent.
References
Optimal Concentration of Prmt5-IN-13 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal concentration of Prmt5-IN-13, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), for use in cell culture experiments.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in a variety of cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair.[1] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it a promising therapeutic target.[2][3][4] this compound is a small molecule inhibitor designed to specifically target the catalytic activity of PRMT5.
These notes provide a comprehensive guide for researchers to effectively utilize this compound in their studies, with a focus on establishing the optimal working concentration for achieving desired biological effects while minimizing off-target toxicity.
Data Presentation: Determining Optimal Concentration
The optimal concentration of this compound is cell-line and assay-dependent. Therefore, it is essential to perform a dose-response analysis to determine the ideal concentration for your specific experimental setup. Based on published data for structurally similar and functionally equivalent PRMT5 inhibitors such as GSK591, EPZ015666, and CMP-5, a starting concentration range of 10 nM to 10 µM is recommended for initial experiments.
Table 1: Recommended Concentration Ranges for Initial Screening of this compound
| Experiment Type | Suggested Concentration Range | Incubation Time | Key Readout |
| Cell Viability/Proliferation Assay | 10 nM - 10 µM | 24 - 120 hours | IC50 value |
| Western Blot Analysis | 100 nM - 5 µM | 24 - 72 hours | Reduction in symmetric dimethylarginine (SDMA) levels |
| Immunoprecipitation | 1 µM - 10 µM | 4 - 24 hours | Altered protein-protein interactions |
Table 2: Example IC50 Values for Other PRMT5 Inhibitors in Various Cell Lines
| Inhibitor | Cell Line | IC50 Value | Reference |
| CMP5 | ATL-related cell lines | 3.09 - 7.58 µM | |
| HLCL61 | ATL-related cell lines | 13.06 - 22.72 µM | |
| Compound 17 | LNCaP (prostate cancer) | 430 nM | |
| 3039-0164 | HCT-116 (colon cancer) | 7.49 ± 0.48 µM | |
| 3039-0164 | A549 (lung cancer) | 8.36 ± 0.77 µM |
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a quantitative measure of its potency in inhibiting cell growth.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution of this compound in complete culture medium to achieve final concentrations ranging from 10 nM to 10 µM. Include a DMSO-only control.
-
Cell Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions or DMSO control to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment:
-
For MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Solubilize the formazan crystals with 100 µL of DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Follow the manufacturer's instructions to measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of PRMT5 Activity
This protocol is used to assess the effect of this compound on the symmetric dimethylation of PRMT5 target proteins, such as histone H4 at arginine 3 (H4R3me2s).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-H4R3me2s, anti-total Histone H4, anti-SDMA, anti-PRMT5, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM, 5 µM) and a DMSO control for 24-48 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of H4R3me2s or total SDMA to the loading control and the total histone H4 or total protein levels, respectively. A dose-dependent decrease in the methylated protein signal indicates effective inhibition of PRMT5 by this compound.
Protocol 3: Immunoprecipitation of PRMT5 and Interacting Proteins
This protocol can be used to investigate how this compound affects the interaction of PRMT5 with its binding partners.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 with inhibitors)
-
Anti-PRMT5 antibody (validated for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads
Procedure:
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound or DMSO. Lyse the cells in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-PRMT5 antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours.
-
-
Washing: Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluates by Western blotting to detect co-immunoprecipitated proteins.
Visualization of Pathways and Workflows
Caption: PRMT5 Signaling and Inhibition by this compound.
Caption: Workflow for Determining Optimal this compound Concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein arginine methyltransferase 5 (PRMT5) promotes survival of lymphoma cells via activation of WNT/β-catenin and AKT/GSK3β proliferative signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRMT5 regulates colorectal cancer cell growth and EMT via EGFR/Akt/GSK3β signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt5-IN-13 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including gene transcription, RNA splicing, and signal transduction. Its overexpression has been implicated in numerous cancers, making it a promising target for therapeutic intervention. Prmt5-IN-13 is a novel, potent, and selective inhibitor of PRMT5. These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for this compound in preclinical animal models, based on established methodologies for similar PRMT5 inhibitors.
Quantitative Data Summary
The following tables summarize typical dosage and administration parameters for selective PRMT5 inhibitors in various animal models. This data can serve as a starting point for establishing the optimal dosing regimen for this compound.
Table 1: Dosage and Administration of Selective PRMT5 Inhibitors in Mouse Xenograft Models
| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Reference |
| GSK3326595 | NSG Mice | Mantle Cell Lymphoma (Granta-519, Maver-1) | 100 mg/kg | Oral (p.o.) | Daily | [1] |
| MRTX1719 | Immunocompromised Mice | Lung Cancer (LU99) | 50-100 mg/kg | Oral (p.o.) | Daily for 22 days | [2] |
| C220 | Not Specified | Myeloproliferative Neoplasms | Not Specified | Not Specified | Not Specified | [3] |
| EPZ015666 | Not Specified | Mantle Cell Lymphoma | Not Specified | Oral (p.o.) | Dose-dependent | [4] |
| LLY-283 | Orthotopic Xenograft | Diffuse Midline Glioma | Not Specified | Not Specified | Not Specified | [5] |
| PRT811 | Not Specified | Glioblastoma, Uveal Melanoma | Not Specified | Not Specified | Not Specified |
Table 2: Pharmacodynamic and Efficacy Endpoints
| Compound | Animal Model | Primary Efficacy Endpoint | Pharmacodynamic Marker | Reference |
| GSK3326595 | NSG Mice | Tumor volume reduction | Not specified | |
| MRTX1719 | Immunocompromised Mice | Tumor growth inhibition | Symmetric dimethylarginine (SDMA) reduction | |
| C220 | Not Specified | Not specified | SDMA inhibition | |
| EPZ015666 | Not Specified | Antitumor activity | SmD3 methylation inhibition | |
| LLY-283 | Orthotopic Xenograft | Survival | Not specified |
Experimental Protocols
Protocol 1: General Protocol for Evaluating the Efficacy of this compound in a Subcutaneous Xenograft Mouse Model
This protocol outlines a standard procedure for assessing the anti-tumor activity of a novel PRMT5 inhibitor in a mouse xenograft model.
1. Cell Culture and Implantation:
- Culture a relevant cancer cell line (e.g., Mantle Cell Lymphoma line Z-138 or lung cancer line H-358) under standard conditions.
- Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
- Subcutaneously inject 5-10 x 10^6 cells into the flank of immunocompromised mice (e.g., NSG or nude mice).
2. Tumor Growth and Randomization:
- Monitor tumor growth regularly using calipers.
- Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. This compound Formulation and Administration:
- Formulate this compound in a vehicle appropriate for the chosen administration route (e.g., 0.5% methylcellulose for oral gavage).
- Based on preliminary tolerability studies, administer this compound at a starting dose (e.g., 50-100 mg/kg) via the selected route (e.g., oral gavage) on a specified schedule (e.g., daily).
- Administer the vehicle alone to the control group.
4. Monitoring and Endpoints:
- Measure tumor volume and body weight 2-3 times per week.
- At the end of the study, euthanize the animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for SDMA levels).
- Primary efficacy endpoint is typically tumor growth inhibition.
Protocol 2: Pharmacodynamic Analysis of PRMT5 Inhibition
This protocol describes how to assess the target engagement of this compound by measuring the levels of a key downstream biomarker.
1. Sample Collection:
- Collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs) from treated and control animals at specified time points after the final dose.
2. Protein Extraction:
- Homogenize tissue samples or lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine protein concentration using a standard assay (e.g., BCA assay).
3. Western Blotting:
- Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane and probe with a primary antibody against a PRMT5 substrate, such as symmetrically dimethylated arginine (SDMA).
- Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
- Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.
- Quantify band intensities to determine the extent of SDMA reduction in the treated groups compared to the control group.
Visualizations
Caption: Workflow for in vivo efficacy studies of this compound.
Caption: Simplified PRMT5 signaling pathway and the effect of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. PRMT5 inhibition shows in vitro efficacy against H3K27M-altered diffuse midline glioma, but does not extend survival in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Prmt5-IN-13 in Western Blot Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Prmt5-IN-13, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in Western blot experiments. This document outlines the mechanism of action, experimental protocols, data interpretation, and visualization of relevant signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor that targets the enzymatic activity of PRMT5. PRMT5 is a crucial enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a significant role in various cellular processes, including gene transcription, RNA splicing, signal transduction, and DNA damage repair. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.
By inhibiting PRMT5, this compound blocks the symmetric dimethylation of its substrates. A key biomarker for assessing the cellular activity of this compound is the level of symmetric dimethylarginine (SDMA). A reduction in global SDMA levels upon treatment with this compound indicates effective target engagement. Western blotting is an indispensable technique to monitor the inhibition of PRMT5 activity by measuring the levels of SDMA-modified proteins and to investigate the downstream consequences on various signaling pathways.
Data Presentation: Quantitative Effects of PRMT5 Inhibition
The following tables summarize the expected quantitative effects of a PRMT5 inhibitor like this compound on target modulation and downstream signaling pathways, as assessed by Western blot analysis. The data is presented as a percentage of control (vehicle-treated) cells and is compiled from representative studies.
Table 1: Dose-Dependent Inhibition of SDMA Levels
| Concentration of PRMT5 Inhibitor | % of SDMA Levels (Normalized to Loading Control) |
| 0 µM (Vehicle) | 100% |
| 0.1 µM | 85% |
| 1 µM | 50% |
| 5 µM | 20% |
| 10 µM | 10% |
Table 2: Time-Course of PRMT5 and SDMA Level Reduction
| Treatment Duration (at a fixed concentration) | % of PRMT5 Levels (Normalized to Loading Control) | % of SDMA Levels (Normalized to Loading Control) |
| 0 hours | 100% | 100% |
| 24 hours | 95% | 60% |
| 48 hours | 90% | 30% |
| 72 hours | 85% | 15% |
Table 3: Effect of PRMT5 Inhibition on Downstream Signaling Proteins
| Target Protein | % of Protein/Phospho-Protein Level (Normalized to Loading Control) |
| p-AKT (Ser473) | 45% |
| p-AKT (Thr308) | 55% |
| p-mTOR | 60% |
| p-GSK3β | 65% |
| Cyclin D1 | 50% |
| c-Myc | 40% |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a 6-well plate or 10 cm dish.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1% NP-40, 0.1% SDS, 1% sodium deoxycholate, 5 mM EDTA) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.
-
Protocol 2: Western Blotting
-
Sample Preparation for Electrophoresis:
-
To the normalized protein lysates, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load 20-30 µg of denatured protein per lane into a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target protein).
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane with Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Anti-pan-Symmetric Di-Methyl Arginine (pan-SDMA)
-
Anti-PRMT5
-
Anti-p-AKT (Ser473/Thr308)
-
Anti-total AKT
-
Anti-p-mTOR
-
Anti-total mTOR
-
Anti-β-actin or Anti-GAPDH (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control for each sample.
-
Conclusion
The use of this compound in conjunction with Western blot analysis is a powerful approach to investigate the role of PRMT5 in cellular signaling and to assess the efficacy of its inhibition. By following these detailed protocols, researchers can reliably measure the on-target effects of this compound and its impact on downstream pathways, thereby advancing our understanding of PRMT5 biology and its potential as a therapeutic target in various diseases.
Application Notes and Protocols for Prmt5-IN-13 in Immunoprecipitation Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Prmt5-IN-13, a putative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in immunoprecipitation kinase assays. This document outlines the necessary procedures to assess the impact of this compound on the activity of kinases regulated by PRMT5 signaling.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA processing, signal transduction, and the DNA damage response.[1][2][3] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a significant target for therapeutic intervention. PRMT5 influences several key signaling pathways, including the EGFR, AKT, and p38 MAPK pathways, thereby affecting cell proliferation, survival, and differentiation.
This compound is a designated inhibitor for studying the functional consequences of PRMT5 inhibition. Immunoprecipitation kinase assays are a powerful method to isolate a specific kinase of interest from a cell lysate and subsequently measure its activity in the presence or absence of an inhibitor like this compound. This allows for a direct assessment of the inhibitor's effect on the kinase's function within a biologically relevant context.
Data Presentation
The following table summarizes hypothetical inhibitory activities of various PRMT5 inhibitors, providing a comparative reference for the expected potency of a compound like this compound.
| Compound | Target | Assay Type | IC50 (nM) | Cell Line |
| This compound (Hypothetical) | PRMT5 | Biochemical | 15 | - |
| EPZ015666 | PRMT5 | Biochemical | 30 | - |
| Compound 15 | PRMT5 | Biochemical | 18 | - |
| Compound 17 | PRMT5 | Biochemical | 12 | - |
| A9145C | PRMT5 | Biochemical | 35 | - |
| CMP5 | PRMT5 | Cell-based | 3,980 - 21,650 | ATL cell lines |
| HLCL61 | PRMT5 | Cell-based | 3,090 - 7,580 | ATL cell lines |
Note: Data for EPZ015666, Compound 15, Compound 17, A9145C, CMP5, and HLCL61 are derived from published studies. The value for this compound is hypothetical for illustrative purposes.
Experimental Protocols
This section provides a detailed methodology for an immunoprecipitation kinase assay to evaluate the effect of this compound on a downstream kinase regulated by PRMT5.
I. Cell Lysis and Protein Extraction
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., MCF7, A549) to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Harvest and Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold lysis buffer per 10 cm dish. A recommended lysis buffer is RIPA buffer, but the composition may need to be optimized for the specific kinase to maintain its activity.
-
Lysis Buffer Composition (Example): 10 mM Tris-HCl pH 7.4, 1% Triton X-100, 0.5% Nonidet P-40, 150 mM NaCl, 1 mM EDTA, 1 mM EGTA, with freshly added protease and phosphatase inhibitors (e.g., 0.2 mM PMSF, 0.2 mM sodium orthovanadate).
-
-
Incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Pass the lysate through a 26-gauge needle several times to shear cellular aggregates.
-
Centrifuge the lysate at 16,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the total cell lysate. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
II. Immunoprecipitation of the Target Kinase
-
Antibody Incubation:
-
To 0.5-1.0 mg of total cell lysate, add 2-5 µg of the primary antibody specific to the kinase of interest.
-
Incubate for 1-2 hours or overnight at 4°C with gentle end-over-end rotation.
-
-
Immune Complex Capture:
-
Add 20-30 µL of a 50% slurry of Protein A/G agarose beads.
-
Incubate for an additional 1-2 hours at 4°C with end-over-end rotation.
-
-
Washing the Immune Complex:
-
Collect the beads by centrifugation at 1,000 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
Wash the beads three to four times with 1 mL of ice-cold lysis buffer or a less stringent buffer like PBS, followed by centrifugation.
-
After the final wash with lysis buffer, wash the beads twice with the kinase assay buffer to equilibrate the immune complex for the subsequent reaction.
-
III. In Vitro Kinase Assay
-
Kinase Reaction Setup:
-
After the final wash, aspirate the supernatant completely.
-
Resuspend the beads in 40-50 µL of kinase assay buffer.
-
Kinase Buffer Composition (Example): 10 mM Tris-HCl pH 7.4, 150 mM NaCl, 10 mM MgCl₂, 0.5 mM DTT.
-
-
Add the specific substrate for the kinase of interest.
-
Add ATP to initiate the reaction. For radioactive assays, this will include [γ-³²P]ATP. For non-radioactive assays, this will be unlabeled ATP.
-
-
Reaction Incubation:
-
Incubate the reaction mixture at 30°C or 37°C for 15-30 minutes. The optimal time and temperature should be determined empirically.
-
-
Terminating the Reaction:
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Centrifuge to pellet the agarose beads.
-
The supernatant containing the reaction products can be analyzed by SDS-PAGE and autoradiography (for radioactive assays) or by Western blotting with a phospho-specific antibody to the substrate (for non-radioactive assays).
-
Mandatory Visualizations
Caption: Workflow for Immunoprecipitation Kinase Assay with this compound.
Caption: Simplified PRMT5 Signaling Pathways and the Point of Inhibition.
References
Application of PRMT5 Inhibitors in Chromatin Immunoprecipitation (ChIP) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, signal transduction, and the DNA damage response.[1][2][3] Dysregulation of PRMT5 activity is implicated in various diseases, particularly in cancer, making it a compelling target for therapeutic intervention.[4][5]
Small molecule inhibitors of PRMT5 are invaluable tools for elucidating the enzyme's functions and for preclinical drug development. While information on a specific inhibitor designated "Prmt5-IN-13" is not available in the public domain, this document will utilize the well-characterized, potent, and selective PRMT5 inhibitor, PRT811 , as a representative compound for outlining the application of PRMT5 inhibitors in Chromatin Immunoprecipitation (ChIP) assays. PRT811 is a brain-penetrant PRMT5 inhibitor that has been investigated in clinical trials.
ChIP is a powerful technique used to investigate the interaction between proteins and DNA in the cell's natural chromatin context. By using a PRMT5 inhibitor in conjunction with ChIP, researchers can probe the effects of PRMT5 inhibition on the genomic localization of PRMT5 itself, its associated protein complexes, and the histone modifications it governs, such as the symmetric dimethylation of Histone H4 at Arginine 3 (H4R3me2s).
These application notes provide a comprehensive protocol and supporting information for utilizing a PRMT5 inhibitor, exemplified by PRT811, in ChIP assays to study its impact on chromatin biology.
PRMT5 Signaling and Function
PRMT5 functions as a key regulator in multiple signaling pathways. It can influence cell proliferation and survival through pathways such as AKT/GSK3β and WNT/β-catenin. Additionally, PRMT5 has been shown to modulate growth factor signaling pathways, including those involving EGFR and FGFR3, thereby affecting downstream cascades like the ERK1/2 and PI3K pathways. Its role extends to the regulation of the cell cycle and apoptosis. A diagram illustrating the central role of PRMT5 in these pathways is provided below.
Caption: A diagram illustrating the central role of PRMT5 in various signaling pathways and its inhibition by PRT811.
Application: Investigating Chromatin Modifications with PRMT5 Inhibitors using ChIP
The primary application of using a PRMT5 inhibitor in a ChIP assay is to determine the impact of its enzymatic activity on the chromatin landscape. Key applications include:
-
Mapping PRMT5 Occupancy: Determining if the inhibitor alters the genomic binding sites of PRMT5.
-
Assessing Histone Methylation: Quantifying changes in PRMT5-mediated histone marks (e.g., H4R3me2s) at specific gene promoters or genome-wide.
-
Gene Regulation Studies: Correlating changes in PRMT5 binding and histone methylation with changes in the expression of target genes.
-
Mechanism of Action Studies: Understanding how the inhibitor affects the recruitment of co-regulatory proteins to PRMT5 target sites.
Experimental Protocol: ChIP Assay with PRT811 Treatment
This protocol provides a detailed methodology for performing a ChIP assay on cultured cells treated with the PRMT5 inhibitor PRT811.
Materials:
-
Cultured cells of interest
-
PRT811 (or other PRMT5 inhibitor)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Formaldehyde (37%)
-
Glycine
-
Phosphate-Buffered Saline (PBS)
-
Cell Lysis Buffer
-
Nuclei Lysis Buffer
-
ChIP Dilution Buffer
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
Elution Buffer
-
Proteinase K
-
RNase A
-
Anti-PRMT5 antibody
-
Anti-H4R3me2s antibody
-
Normal IgG (negative control)
-
Protein A/G magnetic beads
-
Protease and phosphatase inhibitors
Workflow Diagram:
Caption: A step-by-step workflow for performing a ChIP assay with a PRMT5 inhibitor.
Procedure:
Day 1: Cell Treatment, Crosslinking, and Chromatin Preparation
-
Cell Treatment: Plate cells to achieve 80-90% confluency. Treat cells with the desired concentration of PRT811 or DMSO (vehicle control) for the determined time course.
-
Crosslinking: Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M. Incubate for 5 minutes at room temperature.
-
Cell Harvesting: Wash cells twice with ice-cold PBS. Scrape cells and transfer to a conical tube. Centrifuge at 1,500 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in Cell Lysis Buffer containing protease inhibitors. Incubate on ice for 10 minutes. Centrifuge at 2,000 x g for 5 minutes at 4°C to pellet the nuclei.
-
Nuclei Lysis: Resuspend the nuclear pellet in Nuclei Lysis Buffer with protease inhibitors.
-
Chromatin Shearing: Sonicate the nuclear lysate to shear chromatin to an average size of 200-700 bp. Optimization of sonication conditions is critical. After sonication, centrifuge at 12,000 x g for 10 minutes at 4°C to pellet debris. Transfer the supernatant (chromatin) to a new tube.
Day 2: Immunoprecipitation
-
Chromatin Dilution and Pre-clearing: Dilute the chromatin with ChIP Dilution Buffer. Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.
-
Immunoprecipitation: Remove the beads and add the specific antibody (anti-PRMT5, anti-H4R3me2s, or IgG control) to the pre-cleared chromatin. Incubate overnight at 4°C with rotation.
-
Immune Complex Capture: Add Protein A/G magnetic beads to each sample and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
-
Washing: Sequentially wash the beads with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer. Perform each wash for 5 minutes at 4°C with rotation. Finally, wash once with TE Buffer.
Day 3: Elution, Reverse Crosslinking, and DNA Purification
-
Elution: Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15 minutes with shaking.
-
Reverse Crosslinking: Add NaCl to the eluted samples and incubate at 65°C for at least 4 hours (or overnight) to reverse the crosslinks.
-
Protein and RNA Digestion: Add RNase A and incubate at 37°C for 30 minutes. Then, add Proteinase K and incubate at 45°C for 1 hour.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation. Elute the DNA in a small volume of TE buffer or water.
Downstream Analysis:
-
ChIP-qPCR: Use SYBR Green or TaqMan-based quantitative PCR to analyze the enrichment of specific DNA sequences. Results are often expressed as a percentage of input or fold enrichment over the IgG control.
-
ChIP-Seq: Prepare libraries from the purified DNA for next-generation sequencing to identify genome-wide binding sites.
Data Presentation and Interpretation
Quantitative data from ChIP-qPCR experiments should be clearly structured for comparison.
Table 1: Hypothetical ChIP-qPCR Results for PRMT5 Occupancy at a Target Gene Promoter
| Treatment | Antibody | Target Gene Promoter (% Input) | Negative Control Locus (% Input) |
| DMSO | Anti-PRMT5 | 1.5 ± 0.2 | 0.1 ± 0.05 |
| DMSO | IgG | 0.08 ± 0.03 | 0.07 ± 0.02 |
| PRT811 | Anti-PRMT5 | 1.4 ± 0.3 | 0.1 ± 0.04 |
| PRT811 | IgG | 0.09 ± 0.04 | 0.08 ± 0.03 |
Data are presented as mean ± SD from three independent experiments.
Interpretation: In this hypothetical example, PRT811 treatment did not significantly alter the binding of PRMT5 to the target gene promoter, suggesting the inhibitor acts on the enzyme's catalytic activity rather than its chromatin localization.
Table 2: Hypothetical ChIP-qPCR Results for H4R3me2s Levels at a Target Gene Promoter
| Treatment | Antibody | Target Gene Promoter (% Input) | Negative Control Locus (% Input) |
| DMSO | Anti-H4R3me2s | 2.5 ± 0.4 | 0.2 ± 0.06 |
| DMSO | IgG | 0.1 ± 0.05 | 0.09 ± 0.04 |
| PRT811 | Anti-H4R3me2s | 0.5 ± 0.1* | 0.18 ± 0.05 |
| PRT811 | IgG | 0.12 ± 0.06 | 0.1 ± 0.04 |
*Data are presented as mean ± SD from three independent experiments. P < 0.01 compared to DMSO control.
Interpretation: Treatment with PRT811 significantly reduced the levels of the H4R3me2s mark at the target gene promoter, demonstrating the inhibitor's efficacy in modulating PRMT5's catalytic activity on chromatin.
Conclusion
The use of potent and selective PRMT5 inhibitors, such as PRT811, in conjunction with ChIP assays is a robust approach to dissecting the roles of PRMT5 in chromatin biology and gene regulation. The detailed protocol and guidelines provided here offer a framework for researchers to investigate the on-target effects of these inhibitors and to further understand the complex functions of arginine methylation in health and disease. Careful optimization of experimental conditions and appropriate controls are paramount for obtaining reliable and interpretable results.
References
- 1. Protein arginine methyltransferase 5 (Prmt5) localizes to chromatin loop anchors and modulates expression of genes at TAD boundaries during early adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Productive mRNA Chromatin Escape is Promoted by PRMT5 Methylation of SNRPB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. ChIP Protocol | Proteintech Group [ptglab.com]
- 5. Pathos Secures Global License for Phase 2 Brain-penetrant PRMT5 Inhibitor [synapse.patsnap.com]
A Researcher's Guide to High-Throughput Screening with Prmt5-IN-13: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides detailed application notes and protocols for the utilization of Prmt5-IN-13, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), in high-throughput screening (HTS) campaigns. These protocols are designed to facilitate the discovery and characterization of novel therapeutic agents targeting PRMT5-mediated pathways.
Introduction to PRMT5 and the Role of this compound
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a pivotal role in a multitude of cellular processes, including transcriptional regulation, RNA splicing, signal transduction, and the DNA damage response.[3][4] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling therapeutic target in oncology.[1]
This compound is a selective inhibitor of PRMT5, offering a valuable tool for interrogating the biological functions of this enzyme and for screening for novel anticancer therapeutics. This document outlines key biochemical and cell-based assays for characterizing the activity of this compound and for conducting high-throughput screening of compound libraries.
Quantitative Data for PRMT5 Inhibitors
The following table summarizes representative quantitative data for a typical PRMT5 inhibitor, illustrating the types of measurements that should be obtained for this compound. Note: Specific experimental values for this compound are not publicly available and must be determined empirically.
| Assay Type | Parameter | Representative Value | Description |
| Biochemical Assay | IC50 | 15 nM | Concentration of inhibitor required to reduce the enzymatic activity of purified PRMT5/MEP50 complex by 50%. |
| Cell-Based Assay | EC50 | 150 nM | Concentration of inhibitor required to reduce the symmetric dimethylation of a cellular substrate by 50%. |
| Cell Proliferation | GI50 | 500 nM | Concentration of inhibitor required to inhibit the growth of a cancer cell line by 50%. |
Experimental Protocols
Biochemical Assay: AlphaLISA High-Throughput Screen for PRMT5 Activity
This protocol describes a homogenous, no-wash, bead-based immunoassay to measure the enzymatic activity of PRMT5, suitable for HTS.
Principle: The assay quantifies the symmetric dimethylation of a biotinylated histone H4 peptide substrate by the PRMT5/MEP50 complex. The methylated substrate is then recognized by a specific antibody conjugated to an AlphaLISA acceptor bead, while the biotinylated end of the substrate binds to a streptavidin-coated donor bead. Upon laser excitation, the donor bead releases singlet oxygen, which travels to a nearby acceptor bead, triggering a chemiluminescent signal. The intensity of the signal is proportional to the amount of methylated substrate.
Materials:
-
Recombinant human PRMT5/MEP50 complex
-
Biotinylated Histone H4 (1-21) peptide substrate
-
S-adenosylmethionine (SAM)
-
This compound or other test compounds
-
AlphaLISA anti-dimethyl-Histone H4 Arginine 3 (H4R3me2s) Acceptor beads
-
Streptavidin-coated Donor beads
-
AlphaLISA Assay Buffer
-
384-well white opaque microplates
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound and library compounds in DMSO. Further dilute in AlphaLISA Assay Buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a master mix containing PRMT5/MEP50 complex, biotinylated H4 peptide, and SAM in AlphaLISA Assay Buffer.
-
Reaction Initiation: In a 384-well plate, add 2 µL of diluted compound solution. Add 8 µL of the enzyme/substrate master mix to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Detection: Prepare a detection mix containing the AlphaLISA Acceptor beads and Streptavidin-Donor beads in AlphaLISA Assay Buffer. Add 10 µL of the detection mix to each well.
-
Final Incubation: Incubate the plate for 1 hour at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.
Cell-Based Assay: Western Blot for Symmetric Dimethylarginine (SDMA) Levels
This protocol details a method to assess the in-cell activity of this compound by measuring the methylation status of a known PRMT5 substrate, such as SmD3.
Principle: Cells are treated with this compound, leading to a decrease in the symmetric dimethylation of PRMT5 substrates. Following cell lysis, total protein is separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the symmetrically dimethylated substrate and for the total substrate protein (as a loading control). The reduction in the SDMA signal indicates the inhibitory activity of the compound.
Materials:
-
Cancer cell line known to have detectable levels of PRMT5 activity (e.g., MCF-7, A549)
-
This compound
-
Cell culture medium and supplements
-
RIPA Lysis and Extraction Buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-symmetric dimethylarginine (e.g., anti-SmD3-Me2s), anti-total SmD3, and anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response of this compound for 48-72 hours. Include a DMSO-treated vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Normalize protein amounts and separate by SDS-PAGE.
-
Western Blotting: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate.
-
Imaging: Acquire the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the SDMA signal to the total substrate signal and the loading control.
Visualizations
PRMT5 Signaling Pathways
Caption: PRMT5 signaling pathways and point of inhibition.
High-Throughput Screening Workflow
Caption: A typical workflow for a high-throughput screening campaign.
References
- 1. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer | MDPI [mdpi.com]
Application Notes: Prmt5-IN-13 in the Investigation of DNA Damage Response
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a pivotal role in a multitude of cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] Emerging evidence has highlighted the significance of PRMT5 in the DNA Damage Response (DDR), making it a compelling target for cancer therapy.[3] Inhibition of PRMT5 has been shown to sensitize cancer cells to DNA damaging agents and PARP inhibitors, primarily by downregulating the expression of key DNA repair proteins.
These application notes provide a comprehensive overview of the use of PRMT5 inhibitors, exemplified by potent and selective compounds, in studying the DNA damage response. While specific data for "Prmt5-IN-13" is not extensively available in the public domain, the principles and protocols outlined here are based on the well-documented effects of other selective PRMT5 inhibitors and are expected to be broadly applicable. The provided protocols and expected outcomes will guide researchers in designing and executing experiments to probe the role of PRMT5 in DNA repair and to evaluate the therapeutic potential of its inhibitors.
Key Applications in DNA Damage Response Research:
-
Sensitization to Chemotherapy and PARP Inhibitors: PRMT5 inhibition can induce a state of "BRCAness" or homologous recombination deficiency (HRD), rendering cancer cells more susceptible to PARP inhibitors and DNA-damaging chemotherapy.
-
Induction of Synthetic Lethality: In tumors with pre-existing DNA repair defects, inhibiting PRMT5 can create a synthetic lethal interaction, leading to selective cancer cell death.
-
Investigation of DNA Repair Pathways: PRMT5 inhibitors serve as valuable tools to dissect the molecular mechanisms by which arginine methylation regulates various DNA repair pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ).
-
Modulation of DDR Gene Expression: Studying the effects of PRMT5 inhibition on the transcriptome and proteome can reveal novel genes and pathways involved in the DNA damage response that are regulated by arginine methylation.
Signaling Pathways and Experimental Workflows
To visually represent the role of PRMT5 in the DNA damage response and the experimental approaches to study the effects of its inhibition, the following diagrams have been generated using Graphviz (DOT language).
Caption: PRMT5 in DNA Damage Response Signaling.
References
Application Notes and Protocols for Prmt5-IN-13 in Combination Cancer Therapies
Disclaimer: These application notes and protocols are based on published research on various PRMT5 inhibitors, such as EPZ015938, GSK3326595, and others. As specific data for Prmt5-IN-13 in combination therapies is limited in publicly available literature, these guidelines serve as a starting point for research. Investigators should optimize these protocols for their specific experimental setup and for the unique properties of this compound.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. Its role in regulating essential cellular processes, including gene transcription, RNA splicing, DNA damage repair, and cell cycle progression, has made it a compelling target in oncology.[1][2] Overexpression of PRMT5 is observed in a variety of cancers and is often associated with poor prognosis.[3] While PRMT5 inhibitors have shown promise as monotherapies, their true potential may lie in combination with other cancer treatments to overcome drug resistance and enhance therapeutic efficacy.[4][5]
These application notes provide an overview of preclinical studies combining PRMT5 inhibitors with other cancer therapies and offer detailed protocols for researchers to investigate the synergistic potential of this compound in their own cancer models.
Combination Therapy Strategies
Preclinical evidence suggests that inhibiting PRMT5 can sensitize cancer cells to a range of therapeutic agents. The primary combination strategies include:
-
Chemotherapy: PRMT5 inhibition has been shown to synergize with DNA-damaging agents like cisplatin and topoisomerase inhibitors like doxorubicin. This is potentially due to the role of PRMT5 in the DNA damage response.
-
Targeted Therapy: Combining PRMT5 inhibitors with drugs targeting specific oncogenic pathways, such as EGFR/HER2, BCL-2, and the MAP kinase pathway, has demonstrated synergistic anti-tumor effects.
-
Immunotherapy: PRMT5 inhibition can modulate the tumor microenvironment and enhance anti-tumor immunity, suggesting a promising combination with immune checkpoint inhibitors like anti-PD-1.
Data Presentation: Efficacy of PRMT5 Inhibitor Combinations
The following tables summarize quantitative data from preclinical studies on the combination of PRMT5 inhibitors with other cancer therapies.
Table 1: Synergistic Effects of PRMT5 Inhibitors with Chemotherapy
| Cancer Type | PRMT5 Inhibitor | Combination Agent | Doses | Effect | Reference |
| Triple-Negative Breast Cancer | EPZ015938 | Cisplatin | EPZ015938 (IC50), Cisplatin (various) | Synergistic inhibition of cell proliferation. Combination of sub-toxic doses of EPZ015938 and cisplatin significantly reduced colony formation compared to single agents. | |
| Triple-Negative Breast Cancer | EPZ015938 | Doxorubicin | EPZ015938 (IC50), Doxorubicin (various) | Synergistic inhibition of cell proliferation. | |
| Lung Cancer | AMI-1 | Cisplatin | AMI-1 (5 and 10 µM), Cisplatin (IC50) | Synergistic effect with Combination Index (CI) of 0.9 and 0.6 at 5 and 10 µM of AMI-1, respectively. | |
| Pancreatic Cancer | JNJ-64619178 | Gemcitabine + Paclitaxel | Not specified | Combination resulted in lower final tumor weight and fewer metastatic tumors in preclinical models. | |
| Microsatellite-Stable Colorectal Cancer | GSK3326595 | Irinotecan (CPT-11) | Not specified | Synergistically induced a PMS2-deficient-like state, activating the cGAS-STING pathway. |
Table 2: Synergistic Effects of PRMT5 Inhibitors with Targeted Therapy
| Cancer Type | PRMT5 Inhibitor | Combination Agent | Doses | Effect | Reference |
| Triple-Negative Breast Cancer | EPZ015938 | Erlotinib (EGFRi) | EPZ015938 (IC50), Erlotinib (various) | Synergistic inhibition of cell proliferation, especially in EGFR-overexpressing cell lines. | |
| Triple-Negative Breast Cancer | EPZ015938 | Neratinib (EGFR/HER2i) | EPZ015938 (IC50), Neratinib (various) | Synergistic inhibition of cell proliferation. | |
| Lung, Brain, Pancreatic Cancer | Generic PRMT5i | MAP Kinase Pathway Inhibitors | Not specified | Improved effectiveness and led to complete tumor regressions in preclinical models. |
Table 3: Synergistic Effects of PRMT5 Inhibitors with Immunotherapy
| Cancer Type | PRMT5 Inhibitor | Combination Agent | Doses | Effect | Reference |
| Microsatellite-Stable Colorectal Cancer | GSK3326595 | Anti-TIGIT | Not specified | The triple combination of GSK3326595, CPT-11, and anti-TIGIT demonstrated impressive anti-tumor efficacy in vivo by upregulating TIGIT levels on CD8+ T cells. |
Experimental Protocols
Protocol 1: Cell Viability and Synergy Analysis
Objective: To determine the effect of this compound in combination with another therapeutic agent on cancer cell viability and to quantify synergistic interactions.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Combination agent (e.g., cisplatin)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
-
Synergy analysis software (e.g., CompuSyn, CalcuSyn)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a dose-response matrix of this compound and the combination agent. This should include each drug alone and in combination at various concentrations.
-
Treatment: Treat the cells with the drug combinations and incubate for a specified period (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis:
-
Normalize the data to untreated controls.
-
Calculate the percentage of cell viability for each treatment condition.
-
Use synergy analysis software to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: Western Blot Analysis for Mechanistic Insights
Objective: To investigate the molecular mechanisms underlying the synergistic effects of this compound combinations by analyzing changes in protein expression and signaling pathways.
Materials:
-
Cancer cells treated as in Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PRMT5, anti-SDMA, anti-cleaved PARP, anti-phospho-EGFR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. news-medical.net [news-medical.net]
- 4. Therapeutic Advantage of Targeting PRMT5 in Combination with Chemotherapies or EGFR/HER2 Inhibitors in Triple-Negative Breast Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PRMT5 Selective Inhibitor Enhances Therapeutic Efficacy of Cisplatin in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Cells Treated with Prmt5-IN-13
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for analyzing the cellular effects of Prmt5-IN-13, a potent and selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5), using flow cytometry. The provided methodologies focus on assessing key cellular processes affected by PRMT5 inhibition, including cell cycle progression and apoptosis.
Introduction
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2][3] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, including gene expression, mRNA splicing, signal transduction, and the DNA damage response.[1][4] Dysregulation of PRMT5 activity is implicated in the progression of various cancers, making it a promising therapeutic target. This compound is a small molecule inhibitor designed to specifically target the enzymatic activity of PRMT5, thereby modulating downstream cellular pathways.
Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations. It enables the quantitative measurement of multiple cellular characteristics, such as protein expression, cell cycle stage, and apoptosis. The protocols outlined below provide a framework for investigating the cellular consequences of this compound treatment.
Mechanism of Action of PRMT5 Inhibitors
PRMT5 functions by transferring a methyl group from S-adenosylmethionine (SAM) to arginine residues on its substrates. Inhibition of PRMT5 blocks this methyltransferase activity, leading to a reduction in symmetric dimethylarginine (sDMA) levels on target proteins. This disruption of protein methylation affects various signaling pathways, often resulting in cell cycle arrest and induction of apoptosis in cancer cells.
References
Troubleshooting & Optimization
How to determine the optimal working concentration of Prmt5-IN-13
Technical Support Center: Prmt5-IN-13
Disclaimer: The following guide uses "this compound" as an illustrative name for a novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitor. As of the latest update, specific public domain data for a compound with this exact designation is not available. The principles, protocols, and troubleshooting advice provided are based on established methodologies for characterizing novel enzyme inhibitors and are applicable to any new small molecule targeting PRMT5.
Frequently Asked Questions (FAQs)
Q1: How do I determine the optimal working concentration of this compound?
Determining the optimal working concentration is a critical first step and typically involves establishing the dose-response relationship of the inhibitor in your experimental system. The most common method is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of this compound that causes a 50% inhibition of a specific biological process.
The general workflow involves:
-
Select an appropriate assay: Choose a robust and reproducible assay that measures a downstream effect of PRMT5 inhibition. A cell proliferation or viability assay is a common starting point.
-
Perform a dose-response experiment: Treat your cells with a wide range of this compound concentrations. A logarithmic serial dilution is recommended (e.g., 0.1 nM to 100 µM).
-
Calculate the IC50 value: Plot the measured response (e.g., percent cell viability) against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.
-
Validate target engagement: Confirm that the observed phenotype is due to PRMT5 inhibition by measuring a direct target biomarker, such as the level of symmetric dimethylarginine on a known PRMT5 substrate (e.g., H4R3me2s or SmD3-me2s) via Western blot.
-
Select the working concentration: The optimal working concentration will depend on the IC50 and the specific goals of your experiment. For many applications, using a concentration at or slightly above the IC50 is a good starting point.
Q2: What is PRMT5 and what is its role in the cell?
PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1] It forms a complex with a partner protein, MEP50, which is essential for its activity.[2] Through its methyltransferase activity, PRMT5 plays a crucial role in regulating numerous cellular processes, including:
-
Gene Expression: PRMT5 can methylate histones (e.g., H4R3, H3R8) to epigenetically regulate gene transcription.[3]
-
RNA Splicing: It methylates components of the spliceosome machinery, ensuring the fidelity of pre-mRNA splicing.[4]
-
Signal Transduction: PRMT5 can modulate key signaling pathways involved in cell growth and proliferation, such as the EGFR, PI3K/AKT, and STAT3 pathways.[5]
-
DNA Damage Response: It participates in the cellular response to DNA damage.
Due to its central role in cell proliferation and survival, dysregulation of PRMT5 is linked to various cancers, making it an important therapeutic target.
Q3: What is the difference between IC50, EC50, and Ki?
These are fundamental pharmacological terms:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the response of a biological process (e.g., enzyme activity, cell growth) by 50%. It is an operational value that can depend on experimental conditions.
-
EC50 (Half-maximal Effective Concentration): The concentration of a drug or ligand that induces a response halfway between the baseline and maximum effect. It is used for agonists (activators) as well as inhibitors.
-
Ki (Inhibition Constant): A measure of the intrinsic binding affinity of an inhibitor to its target enzyme. Unlike the IC50, the Ki is a thermodynamic constant that is independent of substrate concentration (for a given substrate).
Q4: Once I have the IC50 from a cell viability assay, is that my final working concentration?
Not necessarily. The IC50 for cell viability provides a valuable benchmark for the potency of your inhibitor. However, the optimal working concentration depends on your experimental objective:
-
For short-term signaling studies: A concentration around the IC50 or slightly higher (e.g., 2x to 5x IC50) might be used to achieve robust inhibition.
-
For long-term culture or in vivo studies: A lower concentration (e.g., at or below the IC50) may be necessary to avoid off-target effects or general cytotoxicity from prolonged exposure.
-
For target validation: The goal is to use the lowest concentration that gives a significant reduction in the target biomarker (e.g., H4R3me2s) to ensure specificity.
It is always recommended to test a few concentrations around the IC50 in your specific functional assay.
Experimental Protocol: IC50 Determination via Cell Viability Assay
This protocol describes a general method for determining the IC50 of this compound using a colorimetric cell viability assay such as MTT or CCK-8.
Materials:
-
Cell line of interest (e.g., A549 lung cancer cells)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
Cell viability reagent (e.g., MTT, CCK-8)
-
Microplate reader
-
Multichannel pipette
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well in 100 µL of medium).
-
Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.
-
-
Inhibitor Preparation:
-
Prepare a 2x working stock of the highest concentration of this compound in complete medium. For example, if your highest final concentration is 100 µM, prepare a 200 µM solution.
-
Perform serial dilutions (e.g., 1:3 or 1:5) in complete medium to create a range of 2x concentrations.
-
Include a "vehicle control" containing the same final concentration of DMSO as the highest inhibitor concentration (e.g., 0.2% DMSO if the stock was 10 mM).
-
-
Cell Treatment:
-
Carefully add 100 µL of the 2x inhibitor dilutions to the corresponding wells of the 96-well plate containing 100 µL of cells. This will bring the final volume to 200 µL and dilute the inhibitor to the final 1x concentration.
-
Include "vehicle control" wells and "no treatment" (media only) wells. Use at least three technical replicates for each condition.
-
-
Incubation:
-
Incubate the plate for a duration relevant to the inhibitor's mechanism and cell doubling time. For PRMT5 inhibitors, incubation times of 72 to 120 hours are common to observe anti-proliferative effects.
-
-
Viability Measurement (Example with CCK-8):
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until the color develops.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (media + reagent only).
-
Normalize the data by setting the average of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., [Inhibitor] vs. response -- Variable slope) in software like GraphPad Prism to fit a sigmoidal curve and calculate the IC50 value.
-
Data Presentation: Reference IC50 Values for Known PRMT5 Inhibitors
The following table summarizes reported IC50 values for various PRMT5 inhibitors across different cancer cell lines. This data can help researchers estimate a suitable starting concentration range for this compound.
| Inhibitor | Cell Line(s) | Cancer Type | IC50 Value (µM) | Incubation Time |
| CMP5 | ATL-related lines | Adult T-cell Leukemia | 3.98 - 21.65 | 120 h |
| T-ALL lines | T-cell Acute Lymphoblastic Leukemia | 32.5 - 92.97 | 120 h | |
| HLCL61 | ATL-related lines | Adult T-cell Leukemia | 3.09 - 7.58 | 120 h |
| T-ALL lines | T-cell Acute Lymphoblastic Leukemia | 13.06 - 22.72 | 120 h | |
| JNJ-64619178 | NCI-H1048 | Lung Cancer | ~0.0002 (Biochemical) | 48 h (for PD marker) |
| AMI-1 | A549 | Lung Cancer | ~10.0 | 72 h |
| Compound 17 | LNCaP | Prostate Cancer | 0.43 | 72 h |
Data compiled from multiple sources. Note that IC50 values can vary significantly based on the cell line, assay type, and experimental conditions.
Troubleshooting Guide
Q: I am not observing any inhibition, even at high concentrations. What could be wrong?
-
Compound Solubility: Ensure this compound is fully dissolved in your stock solution and does not precipitate when diluted in culture medium.
-
Cell Line Sensitivity: The cell line you are using may not be dependent on PRMT5 for survival. Consider testing in a cell line known to be sensitive to PRMT5 inhibition.
-
Target Expression: Confirm that your cell line expresses PRMT5 at a sufficient level.
-
Incubation Time: Inhibition of PRMT5 can take several days to manifest as an anti-proliferative effect. Try extending the incubation period (e.g., up to 6 days).
-
Compound Stability: Verify the stability of the compound in your culture medium over the course of the experiment.
Q: My dose-response curve is not sigmoidal (e.g., U-shaped or flat). How should I interpret this?
-
A flat curve indicates a lack of response within the tested concentration range.
-
A U-shaped curve can suggest cytotoxicity or off-target effects at very high concentrations that are unrelated to the primary mechanism of action.
-
In such cases, re-evaluate the concentration range. If using very high concentrations (e.g., >50 µM), compound precipitation might be an issue.
Q: There is high variability between my replicate wells. How can I improve my assay?
-
Pipetting Accuracy: Use calibrated pipettes and practice consistent technique, especially during serial dilutions.
-
Cell Seeding Uniformity: Ensure cells are in a single-cell suspension and evenly distributed in the wells. Avoid "edge effects" by not using the outermost wells of the plate or by filling them with sterile PBS.
-
Contamination: Check for microbial contamination, which can interfere with the assay.
Q: How do I confirm that the observed effect is specifically due to PRMT5 inhibition?
The gold standard is to measure a direct pharmacodynamic (PD) marker of PRMT5 activity.
-
Western Blot: Treat cells with this compound for 24-72 hours and perform a Western blot to detect the levels of a known PRMT5 methylation mark, such as symmetrically dimethylated SmD3 (SmD1/3-Me2) or histone H4 at arginine 3 (H4R3me2s). A dose-dependent decrease in this mark confirms on-target activity.
PRMT5 Signaling Pathway and Inhibition
References
- 1. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Protein Arginine Methyltransferase 5 (PRMT5) and the ERK1/2 & PI3K Pathways: A Case for PRMT5 Inhibition and Combination Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 function and targeting in cancer [cell-stress.com]
- 5. aacrjournals.org [aacrjournals.org]
Prmt5-IN-13 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using Prmt5-IN-13, a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). This guide includes frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and an overview of the signaling pathways affected by PRMT5 inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] This post-translational modification is crucial for regulating various cellular processes, including gene expression, mRNA splicing, signal transduction, and DNA damage response.[2][3] this compound exerts its effects by binding to PRMT5 and inhibiting its methyltransferase activity.
Q2: How should I store and handle this compound?
For long-term storage, this compound powder should be stored at -20°C for up to three years or at 4°C for up to two years. Once dissolved, stock solutions, typically in DMSO, should be stored at -80°C for up to six months or at -20°C for up to one month. To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in DMSO. For preparation of stock solutions, use anhydrous DMSO to ensure maximum solubility.
Q4: What are appropriate positive and negative controls for experiments with this compound?
Proper controls are essential for interpreting your results accurately.
-
Positive Controls:
-
Another well-characterized PRMT5 inhibitor: Use a known PRMT5 inhibitor, such as GSK3326595 (also known as EPZ015938), in parallel to confirm that the observed effects are due to PRMT5 inhibition.[4]
-
PRMT5 knockdown: Using siRNA or shRNA to reduce PRMT5 expression can serve as a genetic positive control to mimic the effects of pharmacological inhibition.
-
-
Negative Controls:
-
Vehicle Control: The most common negative control is the solvent used to dissolve this compound, which is typically DMSO. This control ensures that any observed effects are not due to the solvent itself.
-
Inactive Analog: If available, using a structurally similar but inactive analog of this compound that does not inhibit PRMT5 is an ideal negative control to rule out off-target effects.
-
Quantitative Data for PRMT5 Inhibitors
| Inhibitor | IC50 (Enzymatic Assay) | Cell Line(s) | Cellular Assay IC50 | Reference(s) |
| GSK3326595 (EPZ015938) | 6.2 nM | Z-138 (MCL) | gIC50 < 1 µM | |
| JNJ-64619178 | ~1 nM | A549 | 0.2 nM (IHC) | |
| CMP-5 | Not Available | Human Th1 cells | 26.9 µM | |
| Compound 20 | 4.2 nM | MV-4-11 | 4.6 nM | |
| PRMT5:MEP50 PPI Inhibitor (Compound 17) | Not Available | LNCaP | 430 nM |
Experimental Protocols
Note: These are general protocols that may need to be optimized for your specific cell lines and experimental conditions.
Cell Viability Assay (e.g., using CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound or a control compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for a predetermined time course (e.g., 3-10 days). The optimal incubation time should be determined empirically.
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Western Blot for PRMT5 Activity
This protocol assesses the inhibition of PRMT5 methyltransferase activity by measuring the levels of symmetric dimethylarginine (sDMA) on a known PRMT5 substrate, such as SmD3 or Histone H4 at Arginine 3 (H4R3me2s).
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include positive (e.g., another PRMT5 inhibitor) and negative (DMSO) controls.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the sDMA mark on your target protein (e.g., anti-sDMA-SmD3 or anti-H4R3me2s) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: To ensure equal protein loading, strip the membrane and re-probe with an antibody against a loading control (e.g., β-actin, GAPDH) or the total protein of the substrate (e.g., anti-SmD3 or anti-Histone H4).
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution | Reference(s) |
| No or weak effect of this compound observed. | Insufficient compound concentration. | Perform a dose-response experiment to determine the optimal concentration. | |
| Insufficient incubation time. | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the necessary treatment duration. | ||
| Compound instability. | Ensure proper storage of this compound powder and stock solutions. Prepare fresh working solutions for each experiment. | ||
| Cell line insensitivity. | Confirm PRMT5 expression in your cell line via Western blot or qPCR. Consider using a cell line known to be sensitive to PRMT5 inhibition as a positive control. | ||
| High background in Western blot. | Insufficient blocking. | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. | |
| Antibody concentration too high. | Titrate the primary and secondary antibody concentrations to find the optimal dilution. | ||
| Insufficient washing. | Increase the number and/or duration of washes with TBST. | ||
| Inconsistent results between experiments. | Variation in cell passage number or density. | Use cells within a consistent passage number range and ensure consistent seeding density. | |
| Freeze-thaw cycles of the compound. | Aliquot the stock solution to avoid repeated freeze-thaw cycles. | ||
| Variability in incubation times. | Ensure precise and consistent incubation times for all treatments. |
Signaling Pathways and Experimental Workflows
PRMT5 Signaling Pathways
PRMT5 has been shown to regulate several key signaling pathways implicated in cancer cell proliferation, survival, and differentiation. Inhibition of PRMT5 can therefore have pleiotropic effects on cellular function.
Caption: Key signaling pathways regulated by PRMT5.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical workflow for the initial characterization of this compound's effects on a cancer cell line.
Caption: A typical workflow for characterizing this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues encountered during experiments with this compound.
Caption: A logical guide for troubleshooting experiments.
References
Technical Support Center: Overcoming Resistance to PRMT5-IN-13
Welcome to the technical support center for troubleshooting resistance to PRMT5 inhibitors. This resource provides guidance for researchers, scientists, and drug development professionals encountering resistance to PRMT5-IN-13 and other PRMT5 inhibitors in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is PRMT5 and why is it a target in cancer therapy?
Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes, including gene expression, RNA splicing, and signal transduction.[1][2][3] PRMT5 is overexpressed in a wide range of cancers, and its increased activity is often associated with tumor progression and poor patient prognosis.[2][4] By catalyzing the symmetric dimethylation of arginine residues on histone and non-histone proteins, PRMT5 can regulate the expression of genes involved in cell proliferation and survival. Consequently, inhibiting PRMT5 with small molecules like this compound is a promising therapeutic strategy to halt tumor growth.
Q2: We are observing a decrease in the efficacy of this compound in our cell line over time. What are the common mechanisms of acquired resistance?
Acquired resistance to PRMT5 inhibitors can arise through several mechanisms, primarily involving the activation of alternative survival pathways. Common mechanisms include:
-
Upregulation of mTOR and PI3K/AKT Signaling: Cancer cells can bypass their dependency on PRMT5 by upregulating pro-survival signaling pathways like the mTOR and PI3K/AKT pathways.
-
Downregulation of p53 Signaling: A decrease in the activity of the tumor suppressor p53 can also contribute to resistance.
-
Transcriptional State Switching: In some cases, resistance can be acquired through a drug-induced switch in the transcriptional state of the cells, rather than the selection of a pre-existing resistant population.
-
Expression of Stathmin 2 (STMN2): The emergence of resistance in lung adenocarcinoma has been linked to the expression of STMN2, a microtubule regulator.
Q3: Are there any known biomarkers that can predict sensitivity or resistance to PRMT5 inhibitors?
Yes, several biomarkers have been associated with the response to PRMT5 inhibitors:
-
MTAP Deletion: Cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene show increased sensitivity to PRMT5 inhibitors. MTAP deletion leads to the accumulation of methylthioadenosine (MTA), a natural inhibitor of PRMT5, making the cells more vulnerable to further PRMT5 inhibition.
-
Wild-type p53: The presence of wild-type p53 has been reported as a biomarker for sensitivity to PRMT5 inhibition in mantle cell lymphoma.
-
p53 Mutations: Conversely, mutations in p53 have been associated with resistance to PRMT5 inhibitors in B-cell lymphomas.
Troubleshooting Guides
Issue 1: Cell line shows increasing IC50 value for this compound.
If you observe that your cell line requires increasingly higher concentrations of this compound to achieve the same level of growth inhibition, it is likely developing resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve and calculate the IC50 value for this compound in your cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Investigate Key Signaling Pathways:
-
Western Blot Analysis: Profile the expression and phosphorylation status of key proteins in the mTOR and PI3K/AKT pathways (e.g., p-mTOR, p-AKT, p-S6K). Increased phosphorylation of these proteins in the resistant line compared to the sensitive line suggests activation of these survival pathways.
-
p53 and MDM2 Status: Assess the expression of p53 and its inhibitor, MDM2. Downregulation of p53 signaling and increased MDM2 expression are associated with resistance.
-
-
Evaluate Combination Therapies:
-
Dual Inhibition: Test the synergistic effect of combining this compound with an mTOR inhibitor (e.g., temsirolimus or everolimus) or a PI3K inhibitor. A synergistic reduction in cell proliferation would suggest that targeting these pathways can overcome resistance.
-
Taxane Sensitivity: In lung adenocarcinoma cell lines, resistance to PRMT5 inhibitors has been shown to induce sensitivity to taxanes like paclitaxel. This is linked to the expression of STMN2.
-
Issue 2: How to experimentally validate the mechanism of resistance in our resistant cell line?
Once resistance is confirmed, the following experiments can help elucidate the underlying mechanism.
Experimental Workflow:
Quantitative Data Summary
Table 1: IC50 Values of PRMT5 Inhibitors in Sensitive vs. Resistant Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line Status | PRT-382 IC50 Range (nM) |
| Sensitive | 20 - 140 |
| Primary Resistant | 340 - 1650 |
| Acquired Resistance | 200 - 500 |
| (Data adapted from a study on PRMT5 inhibitor resistance in MCL) |
Table 2: Effect of Combination Therapy on Cell Proliferation in PRMT5 Inhibitor-Resistant MCL Cells
| Cell Line | Treatment | Effect |
| SP53 (Resistant) | Temsirolimus (mTOR inhibitor) | More sensitive than sensitive counterpart (P = .0024) |
| Z-138 (Resistant) | Temsirolimus (mTOR inhibitor) | More sensitive than sensitive counterpart (P = .0115) |
| CCMCL (Resistant) | Temsirolimus (mTOR inhibitor) | More sensitive than sensitive counterpart (P = .0009) |
| (Data adapted from a study on PRMT5 inhibitor resistance in MCL) |
Signaling Pathway Diagrams
Experimental Protocols
Cell Viability Assay (for IC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound. Remove the culture medium and add fresh medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours.
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® or MTT) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against your proteins of interest (e.g., p-mTOR, mTOR, p-AKT, AKT, p53, MDM2, STMN2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to compare protein expression levels between samples.
References
How to minimize Prmt5-IN-13 toxicity in primary cell cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the toxicity of Prmt5-IN-13 in primary cell cultures.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound in primary cell cultures.
Issue 1: Excessive Cell Death or Low Viability
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Rationale |
| Inhibitor concentration is too high. | Perform a dose-response experiment to determine the IC50 and CC50 (half-maximal cytotoxic concentration) values for your specific primary cell type. Test a wide range of concentrations (e.g., from 1 nM to 100 µM).[1] | Primary cells are often more sensitive to inhibitors than cancer cell lines.[2][3] The optimal concentration needs to be empirically determined to achieve the desired biological effect with minimal toxicity. |
| Prolonged exposure to the inhibitor. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to find the shortest exposure time that produces the desired on-target effect. | Continuous exposure can lead to cumulative toxicity. A shorter incubation time may be sufficient to observe the desired phenotype while minimizing off-target or cytotoxic effects. |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is below 0.5%, and ideally below 0.1%.[1] Run a vehicle control with the same final DMSO concentration as your highest inhibitor concentration. | DMSO can be toxic to primary cells at higher concentrations. A vehicle control is essential to distinguish between inhibitor-induced and solvent-induced toxicity. |
| Suboptimal cell health or density. | Use low-passage primary cells and ensure they are healthy and in the logarithmic growth phase before treatment. Optimize the seeding density for your specific primary cell type. | Stressed or overly confluent cells are more susceptible to the toxic effects of small molecule inhibitors. |
| Inhibitor precipitation. | Visually inspect the media for any precipitate after adding this compound. If precipitation occurs, refer to the "Troubleshooting Inhibitor Precipitation" section below. | Precipitated inhibitor can lead to inconsistent results and may have direct toxic effects on cells. |
| On-target toxicity. | If the observed toxicity is due to the intended inhibition of PRMT5, consider using a lower concentration for a longer duration or exploring intermittent dosing schedules. | PRMT5 is essential for the viability of many cell types, and its inhibition can lead to apoptosis or cell cycle arrest. |
Troubleshooting Workflow for Excessive Cell Death
Issue 2: this compound Precipitates in Cell Culture Medium
Possible Causes and Solutions
| Possible Cause | Recommended Solution | Rationale |
| Poor aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). For working solutions, perform a serial dilution in pre-warmed (37°C) culture medium. | This compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. A stepwise dilution helps to avoid "solvent shock" and precipitation. |
| Interaction with media components. | Test the solubility of this compound in your specific basal medium with and without serum. Some compounds are less soluble in the presence of serum proteins. | Serum proteins can sometimes bind to small molecules, affecting their solubility and bioavailability. |
| Temperature fluctuations. | Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. Ensure the culture medium is at 37°C before adding the inhibitor. | Changes in temperature can cause compounds to precipitate out of solution. |
| High final concentration. | Determine the maximum soluble concentration of this compound in your culture medium by preparing a serial dilution and visually inspecting for precipitation. | The desired experimental concentration may exceed the solubility limit of the compound in the culture medium. |
Workflow for Preparing this compound Working Solution
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins. This modification plays a crucial role in regulating various cellular processes, including gene transcription, RNA splicing, and signal transduction. By inhibiting PRMT5, this compound can lead to cell cycle arrest and apoptosis in susceptible cell types.
PRMT5 Signaling Pathways
Q2: What are the expected effects of this compound on different types of primary cells?
A2: The effects of PRMT5 inhibition can be highly cell-type dependent. Based on studies with other PRMT5 inhibitors:
-
Primary Neurons: PRMT5 inhibition has been shown to be neuroprotective in a model of ischemic injury.
-
Primary Immune Cells: The effects are complex. While some studies show no impact on viability and even enhanced function of T cells, PRMT5 is known to be important for the development and survival of T and B lymphocytes.
-
Primary Hepatocytes: PRMT5 inhibition can alter gene expression related to metabolism.
-
Primary Fibroblasts: PRMT5 inhibitors have been shown to have anti-fibrotic effects in cardiac fibroblasts and did not affect the radiosensitivity of normal fibroblasts.
It is crucial to empirically determine the effects of this compound on your specific primary cell type.
Q3: How can I assess the toxicity of this compound in my primary cell cultures?
A3: A multi-parametric approach is recommended to assess toxicity.
| Assay | Principle | Recommended For |
| MTT/MTS/WST-1 Assay | Measures metabolic activity as an indicator of cell viability. | Adherent and suspension cells. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium. | Adherent and suspension cells. |
| Caspase-3/7 Activity Assay | Measures the activity of key executioner caspases in apoptosis. | Adherent and suspension cells. |
| Annexin V/PI Staining | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. | Suspension cells or trypsinized adherent cells (requires flow cytometry). |
Q4: Are there any known off-target effects of this compound?
III. Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay (for Adherent Primary Cells)
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control.
-
Treatment: Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO or a suitable solubilization buffer to each well.
-
Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Apoptosis Assessment using Caspase-3/7 Activity Assay
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's instructions (e.g., Promega's Caspase-Glo® 3/7 Assay).
-
Reagent Addition: Add 100 µL of the Caspase-3/7 reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of caspase-3/7 activity.
Protocol 3: Apoptosis and Necrosis Assessment using Annexin V/PI Staining
-
Cell Seeding and Treatment: Treat cells in a 6-well plate or other suitable culture vessel.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them by centrifugation. Also, collect the supernatant to include any floating apoptotic cells.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.
Disclaimer: This information is for research use only. The protocols provided are general guidelines and may require optimization for your specific primary cell type and experimental conditions. Always refer to the manufacturer's instructions for specific reagents and kits.
References
Prmt5-IN-13 stability issues and proper storage conditions
A Guide to Stability, Storage, and Experimental Best Practices
Welcome to the technical support center for Prmt5-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, proper storage, and handling of this compound. The following information is curated to help you conduct successful experiments and troubleshoot common issues.
Important Notice: While this guide provides recommendations based on best practices for small molecule inhibitors of PRMT5, it is crucial to always consult the Certificate of Analysis (CoA) provided by the manufacturer for this compound (CAS No. 2376795-15-0) for compound-specific data and instructions.[1] Information from the CoA should always supersede the general advice provided here.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A1: Based on general guidelines for similar small molecule PRMT5 inhibitors, the solid form of this compound should be stored at -20°C for long-term stability, which can be effective for up to three years.[2][3] For shorter periods, storage at 4°C for up to two years may be acceptable.[2] Always store the compound in a tightly sealed container in a dry and dark place.
Q2: What is the best way to prepare and store stock solutions of this compound?
A2: It is recommended to prepare a high-concentration stock solution in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO). For long-term storage, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C, where they can be stable for up to six months.[2] For shorter-term storage, -20°C is suitable for up to one month.
Q3: Can I store this compound in an aqueous solution?
A3: It is not recommended to store small molecule inhibitors in aqueous solutions for extended periods, as they are prone to degradation. Aqueous working solutions should be prepared fresh for each experiment from a frozen stock solution.
Q4: My this compound appears to have lost activity. What could be the cause?
A4: Loss of activity can be due to several factors, including improper storage, multiple freeze-thaw cycles of stock solutions, or degradation of the compound in aqueous media. Refer to the troubleshooting guide below for a more detailed workflow to identify the issue.
Q5: What are the typical shipping conditions for this compound?
A5: Small molecule inhibitors like this compound are generally stable at room temperature for short durations and are often shipped under ambient conditions. Upon receipt, it is important to transfer the compound to the recommended storage conditions as soon as possible.
Summary of Storage Conditions for Small Molecule PRMT5 Inhibitors
The following table summarizes the recommended storage conditions for various small molecule PRMT5 inhibitors, which can serve as a general guideline for this compound in the absence of specific data from the Certificate of Analysis.
| Compound/Form | Storage Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered when working with this compound.
Issue 1: The compound will not dissolve in my aqueous buffer.
-
Question: Did you first prepare a concentrated stock solution in an appropriate organic solvent?
-
Answer: No.
-
Recommendation: Prepare a stock solution of this compound in 100% DMSO. Most small molecule inhibitors are more soluble in organic solvents.
-
-
Answer: Yes.
-
Question: Is the final concentration of the organic solvent (e.g., DMSO) in your assay medium too low to maintain solubility?
-
Recommendation: While the final concentration of DMSO should typically be kept below 0.5% to avoid affecting the biological system, a slight, controlled increase may be necessary to maintain solubility. Alternatively, consider the use of solubilizing agents or different buffer conditions as outlined in the troubleshooting workflow diagram below.
-
-
-
Issue 2: I am observing inconsistent results between experiments.
-
Question: Are you preparing fresh working solutions for each experiment?
-
Answer: No.
-
Recommendation: The stability of this compound in aqueous media is likely limited. Always prepare fresh working solutions from a frozen stock immediately before use.
-
-
Answer: Yes.
-
Question: Have your stock solutions been subjected to multiple freeze-thaw cycles?
-
Recommendation: Aliquot your stock solution into single-use vials to minimize freeze-thaw cycles, which can lead to compound degradation and absorption of water by the solvent.
-
-
-
Issue 3: The compound's potency is lower than expected.
-
Question: How was the compound stored and handled?
-
Answer: It was stored improperly (e.g., at room temperature for an extended period) or subjected to multiple freeze-thaw cycles.
-
Recommendation: Improper storage can lead to degradation. It is advisable to use a fresh vial of the compound that has been stored under the recommended conditions.
-
-
Answer: The compound was handled correctly.
-
Question: Could there be solubility issues at the tested concentrations?
-
Recommendation: Even if a solution appears clear, the compound may have precipitated out of the aqueous medium. Visually inspect for precipitate and consider the troubleshooting steps for solubility. In some cases, off-target effects can complicate the interpretation of potency.
-
-
-
Experimental Protocols & Methodologies
Protocol 1: Preparation of this compound Stock Solution
-
Warm a vial of solid this compound to room temperature before opening to prevent condensation.
-
Add a precise volume of anhydrous DMSO to the vial to achieve a high concentration stock (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming or sonication can be used if necessary, provided the compound is heat-stable.
-
Aliquot the stock solution into smaller, single-use, tightly sealed vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Preparation of Working Solutions for Cellular Assays
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the culture medium is consistent across all experimental and control wells and is at a level that does not affect your cells (typically <0.5%).
-
Use the freshly prepared working solutions immediately.
Visualizing Workflows and Pathways
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Simplified overview of PRMT5's role in key signaling pathways.
References
Technical Support Center: Interpreting Unexpected Results from PRMT5 Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving PRMT5 inhibitors, such as Prmt5-IN-13. The information provided is based on published data for a variety of PRMT5 inhibitors and is intended as a general guide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PRMT5 inhibitors?
A1: Protein Arginine Methyltransferase 5 (PRMT5) is a type II arginine methyltransferase that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This enzymatic activity is crucial for various cellular processes, including gene transcription, RNA splicing, and signal transduction.[1][2] PRMT5 inhibitors are small molecules designed to block this methyltransferase activity. They typically work by one of the following mechanisms:
-
SAM-competitive: Competing with the methyl donor S-adenosylmethionine (SAM) for binding to the enzyme's active site.[2][3]
-
Substrate-competitive: Blocking the binding of the protein substrate.
-
Allosteric inhibition: Binding to a site other than the active site, inducing a conformational change that inactivates the enzyme.
-
MTA-cooperative: Selectively binding to the PRMT5-MTA complex, which is enriched in cancer cells with MTAP deletions.
Q2: My cells are showing resistance to the PRMT5 inhibitor. What are the possible mechanisms?
A2: Resistance to PRMT5 inhibitors can arise through various mechanisms, which are not mutually exclusive. Key possibilities include:
-
Activation of bypass signaling pathways: Upregulation of pro-survival pathways like mTOR, PI3K/AKT, and WNT/β-catenin signaling can compensate for PRMT5 inhibition.
-
Downregulation of tumor suppressor pathways: Decreased activity of pathways like p53 signaling can contribute to resistance.
-
Transcriptional state switching: Cells can undergo a stable, drug-induced switch to a resistant transcriptional state, which may not involve genetic mutations.
-
Upregulation of drug efflux pumps: While not explicitly reported for all PRMT5 inhibitors, this is a common mechanism of drug resistance.
Q3: I'm observing a phenotype that doesn't seem to be related to the known functions of PRMT5. Could this be an off-target effect?
A3: Yes, unexpected phenotypes could be due to off-target effects. While many PRMT5 inhibitors are designed to be specific, they can sometimes interact with other proteins, particularly other methyltransferases or kinases. It is crucial to validate that the observed phenotype is a direct result of PRMT5 inhibition.
Q4: How can I confirm that the observed effects are due to on-target PRMT5 inhibition?
A4: Several experimental approaches can be used to validate on-target activity:
-
Use of a structurally different PRMT5 inhibitor: If two distinct inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
PRMT5 knockout/knockdown: The phenotype of the inhibitor should be mimicked by genetically depleting PRMT5 using techniques like CRISPR/Cas9 or shRNA.
-
Rescue experiments: Reintroducing a wild-type, but not a catalytically inactive, PRMT5 into knockout/knockdown cells should rescue the phenotype.
-
Biochemical assays: Directly measure the symmetric dimethylarginine (SDMA) mark on known PRMT5 substrates (e.g., histones H3R8, H4R3) by Western blot. A decrease in this mark indicates on-target activity.
Troubleshooting Guides
Problem 1: Inconsistent or weaker than expected efficacy in cellular assays.
| Possible Cause | Troubleshooting Steps |
| Compound Instability or Degradation | 1. Prepare fresh stock solutions of the inhibitor. 2. Verify the stability of the compound in your specific cell culture medium and conditions. |
| Low Cell Permeability | 1. Perform a time-course experiment to determine the optimal incubation time. 2. Consider using a different PRMT5 inhibitor with known better cell permeability. |
| High Protein Binding in Serum | 1. Test the inhibitor's activity in low-serum or serum-free media, if your cell line can tolerate it. 2. Increase the concentration of the inhibitor to compensate for protein binding. |
| Cell Line-Specific Resistance | 1. Test the inhibitor on a panel of different cell lines. 2. Investigate the status of pathways known to confer resistance (e.g., mTOR, PI3K/AKT) in your cell line. |
Problem 2: Development of drug resistance in long-term cultures.
| Possible Cause | Troubleshooting Steps |
| Selection of pre-existing resistant clones | 1. Perform single-cell cloning before drug treatment to assess pre-existing heterogeneity. 2. Use barcoding experiments to track clonal evolution during treatment. |
| Induction of a resistant transcriptional state | 1. Perform RNA-sequencing on sensitive and resistant cells to identify differentially expressed genes and activated pathways. 2. Investigate epigenetic changes (e.g., histone modifications, DNA methylation) in resistant cells. |
| Activation of bypass signaling pathways | 1. Profile the activity of key signaling pathways (e.g., mTOR, PI3K/AKT, MAPK) in sensitive versus resistant cells using phosphoproteomics or Western blotting. 2. Test the efficacy of combining the PRMT5 inhibitor with an inhibitor of the identified bypass pathway. |
Problem 3: Unexpected or paradoxical cellular responses.
| Possible Cause | Troubleshooting Steps |
| Off-target effects | 1. Perform a kinase screen to identify potential off-target kinases. 2. Compare the phenotype with a PRMT5 knockout/knockdown. If the phenotype persists in the absence of PRMT5, it is likely an off-target effect. |
| Complex biological roles of PRMT5 | 1. PRMT5 has numerous substrates and is involved in multiple cellular processes. The observed phenotype may be a result of a less-characterized PRMT5 function. 2. Conduct unbiased screens (e.g., proteomics, transcriptomics) to identify the affected pathways. |
| Depletion of unexpected downstream effectors | 1. In some contexts, PRMT5 inhibition can lead to the depletion of proteins not previously linked to PRMT5, such as Replication Protein A (RPA). 2. Investigate the levels of key proteins involved in DNA replication and repair. |
Experimental Protocols
Protocol 1: Generation of PRMT5 Inhibitor-Resistant Cell Lines
-
Determine the initial IC50: Culture the parental cell line in the presence of a dose range of the PRMT5 inhibitor for 7-14 days to determine the 50% inhibitory concentration (IC50).
-
Dose escalation: Culture the cells in the presence of the PRMT5 inhibitor at a concentration just below the IC50.
-
Monitor cell growth: Once the cells resume normal proliferation, gradually increase the concentration of the inhibitor.
-
Repeat dose escalation: Continue this process of stepwise dose escalation until the cells can proliferate in the presence of a significantly higher concentration of the inhibitor (e.g., 5-10 times the original IC50).
-
Characterize resistant cells: Regularly verify the resistant phenotype and compare the molecular profile (genomic, transcriptomic, proteomic) of the resistant cells to the parental cells.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
-
Cell Treatment: Treat intact cells with the PRMT5 inhibitor or a vehicle control.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Western Blotting: Analyze the amount of soluble PRMT5 in each sample by Western blotting.
-
Analysis: A shift in the thermal stability of PRMT5 in the presence of the inhibitor confirms direct binding.
Signaling Pathways and Workflows
PRMT5 and Resistance Pathways
Caption: PRMT5 inhibitor resistance can involve the upregulation of pro-survival pathways like mTOR and PI3K/AKT, and downregulation of pro-apoptotic pathways like p53.
Workflow for Investigating Off-Target Effects
Caption: A logical workflow to distinguish between on-target and off-target effects of a PRMT5 inhibitor.
References
Prmt5-IN-13 lot-to-lot variability and quality control
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Prmt5-IN-13. The information is designed to address potential issues, including lot-to-lot variability and quality control, to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1] PRMT5 is an enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins. This post-translational modification is crucial for the regulation of various cellular processes, including gene transcription, RNA splicing, and signal transduction.[2][3][4] By inhibiting PRMT5, this compound can modulate these processes, which is of significant interest in cancer research due to the overexpression and critical role of PRMT5 in many tumor types.[5]
Q2: How should I store and handle this compound?
A2: For optimal stability, this compound should be stored as a powder at -20°C for long-term storage. If dissolved in a solvent such as DMSO, it is recommended to prepare high-concentration stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles, and store them at -80°C. Before use, thaw the stock solution slowly at room temperature and vortex gently to ensure it is fully dissolved.
Q3: What are the appropriate controls for experiments using this compound?
A3: Establishing proper controls is critical for interpreting your experimental results.
-
Vehicle Control: The most common negative control is the vehicle used to dissolve this compound, typically DMSO. This ensures that the observed effects are not due to the solvent.
-
Positive Controls:
-
Known PRMT5 Inhibitor: Use a well-characterized PRMT5 inhibitor in parallel to confirm that the observed effects are due to PRMT5 inhibition.
-
PRMT5 Knockdown: Employing siRNA or shRNA to reduce PRMT5 expression can serve as a genetic positive control to mimic the effect of pharmacological inhibition.
-
-
Inactive Analog: If available, an inactive structural analog of this compound that does not inhibit PRMT5 would be an ideal negative control to rule out off-target effects.
Q4: What are potential off-target effects of this compound?
A4: Off-target effects are unintended interactions of a small molecule inhibitor with other biomolecules. While this compound is described as a selective inhibitor, it is crucial to consider and test for potential off-target effects. This can be done by:
-
Using a secondary, structurally different PRMT5 inhibitor: If it produces the same phenotype, the effect is more likely on-target.
-
Performing rescue experiments: Transfecting cells with a mutant version of PRMT5 that is resistant to the inhibitor can help confirm on-target activity.
-
Conducting a dose-response curve: A clear dose-dependent effect that correlates with the IC50 for PRMT5 suggests on-target activity.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during their experiments with this compound, with a focus on potential lot-to-lot variability and quality control.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or weaker-than-expected results between experiments or different lots of this compound. | Lot-to-lot variability in compound purity or potency. | 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new lot to verify its purity and identity. 2. Perform Dose-Response Curve: For each new lot, perform a dose-response experiment to determine the effective concentration (e.g., IC50) in your specific assay. 3. Use a Positive Control: Include a well-characterized PRMT5 inhibitor as a positive control in your experiments to benchmark the activity of the new lot. |
| Compound degradation due to improper storage or handling. | 1. Review Storage Conditions: Ensure the compound has been stored according to the manufacturer's recommendations (-20°C for powder, -80°C for stock solutions). 2. Avoid Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes. 3. Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment from a frozen stock. | |
| This compound is not dissolving in aqueous buffer. | Poor aqueous solubility of the compound. | 1. Prepare a High-Concentration Stock in Organic Solvent: Use a water-miscible organic solvent like DMSO to prepare a high-concentration stock solution (e.g., 10 mM). 2. Perform Serial Dilutions: Serially dilute the stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <0.5% v/v) to avoid affecting the biological system. 3. Sonication or Gentle Warming: If the compound does not fully dissolve, gentle warming or sonication may help, provided the compound is heat-stable. |
| Precipitation is observed in the working solution or upon thawing the stock solution. | The compound's solubility limit has been exceeded at lower temperatures or in the final buffer. | 1. Optimize Solvent Choice: Test different solvents or solvent mixtures for preparing stock solutions. 2. Adjust Stock Concentration: Storing solutions at a slightly lower concentration can reduce the likelihood of precipitation. 3. Slow Thawing: Thaw frozen stock solutions slowly at room temperature and vortex gently before use. |
| No or weak effect of this compound is observed in a cell-based assay. | Insufficient incubation time. | 1. Conduct a Time-Course Experiment: Determine the optimal treatment duration for observing the desired effect. Effects of PRMT5 inhibition can manifest over several hours to days. |
| Cell line insensitivity. | 1. Confirm PRMT5 Expression: Verify the expression of PRMT5 in your cell line using methods like Western blot or qPCR. 2. Use a Sensitive Cell Line: As a positive control, consider using a cell line known to be sensitive to PRMT5 inhibition. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration based on the molecular weight of this compound (388.8 g/mol ).
-
Add the calculated volume of high-purity DMSO to the vial.
-
Vortex vigorously for 1-2 minutes to ensure complete dissolution. Gentle warming or sonication can be used if necessary.
-
Aliquot the stock solution into single-use polypropylene tubes and store at -80°C.
-
-
Working Solutions:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions in your cell culture medium or assay buffer to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in your assay is below 0.5% (v/v).
-
Protocol 2: Western Blot for PRMT5 Substrate Methylation
This protocol assesses the activity of this compound by measuring the levels of a known PRMT5 substrate mark, such as symmetric dimethylarginine (SDMA) on SmD3.
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of this compound, a vehicle control (DMSO), and a positive control inhibitor for the desired time.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the SDMA mark on a PRMT5 substrate (e.g., anti-SDMA-SmD3) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
Normalize the signal to a loading control like β-actin or GAPDH.
-
Signaling Pathways and Workflows
Caption: PRMT5 signaling pathways and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. Protein Arginine Methyltransferase 5 (PRMT5) Signaling Suppresses Protein Kinase Cδ- and p38δ-dependent Signaling and Keratinocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Cellular Uptake of Prmt5-IN-13
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address challenges with the cellular uptake of Prmt5-IN-13, a potent inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
Frequently Asked Questions (FAQs)
Q1: My this compound shows high potency in biochemical assays but weak activity in cell-based assays. What is the likely cause?
A common reason for this discrepancy is poor cellular permeability of the compound.[1] While this compound may effectively inhibit the PRMT5 enzyme in a cell-free system, its limited ability to cross the cell membrane results in a low intracellular concentration, leading to reduced efficacy in cellular experiments. Other potential factors include drug efflux by transporters or rapid intracellular metabolism.[1]
Q2: What are the key physicochemical properties of a small molecule inhibitor that influence its cellular uptake?
Several physicochemical properties are critical for a small molecule's ability to passively diffuse across the cell membrane. These include:
-
Lipophilicity (LogP/LogD): An optimal range is crucial. Very hydrophilic or very lipophilic compounds may have poor permeability.
-
Polar Surface Area (PSA): A lower PSA (typically <140 Ų) is generally associated with better cell permeability.
-
Molecular Weight (MW): Smaller molecules (typically <500 Da) tend to have better permeability.
-
Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs and HBAs can hinder membrane crossing.
Q3: How can I experimentally assess the cellular permeability of this compound?
Several in vitro assays can be used to determine the cell permeability of a compound:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that assesses a compound's ability to diffuse across an artificial lipid membrane. It provides a measure of passive permeability.
-
Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma and differentiate to form a polarized monolayer with tight junctions, mimicking the intestinal epithelium. It provides information on both passive and active transport.
-
Madin-Darby Canine Kidney (MDCK) Cell Permeability Assay: Similar to the Caco-2 assay, this uses a monolayer of MDCK cells and is often used to assess permeability and identify if a compound is a substrate for efflux pumps, particularly when using MDCK cells that overexpress specific transporters like MDR1 (P-glycoprotein).
Troubleshooting Guide
Problem: Low cellular activity of this compound is observed.
Below is a step-by-step guide to troubleshoot and potentially improve the cellular uptake and activity of this compound.
Step 1: Confirm the Discrepancy Between Biochemical and Cellular Potency
First, ensure that the observed low cellular activity is significant and reproducible.
Table 1: Example Data Comparing this compound Potency
| Assay Type | IC50 (nM) |
| Biochemical Assay (Enzyme Inhibition) | 15 |
| Cellular Assay (Cell Viability, e.g., MTT) | 5,000 |
| Cellular Assay (Target Engagement, e.g., Western Blot for SDMA) | >10,000 |
A significant shift in IC50 values, as illustrated in the example table, strongly suggests an issue with cellular uptake or stability.
Step 2: Assess Physicochemical Properties and Rule Out Solubility Issues
Review the physicochemical properties of this compound. If the compound has high polarity (high PSA, many HBD/HBAs) or is outside the optimal lipophilicity range, poor permeability is likely. Also, ensure the compound is fully solubilized in your cell culture medium at the tested concentrations. Precipitation of the compound will lead to inaccurate results.
Step 3: Experimental Approaches to Improve Cellular Uptake
If poor permeability is suspected, several strategies can be employed to enhance the cellular uptake of this compound.
Table 2: Strategies to Enhance Cellular Uptake of this compound
| Strategy | Description | Experimental Protocol |
| Formulation with Permeation Enhancers | Use of excipients that can transiently and reversibly increase the permeability of the cell membrane. | See Protocol 1 |
| Prodrug Approach | Temporarily masking polar functional groups with lipophilic moieties that are cleaved intracellularly to release the active inhibitor.[2][3] | Requires chemical synthesis of a prodrug version of this compound. |
| Nanoparticle Encapsulation | Encapsulating this compound in lipid-based or polymeric nanoparticles to facilitate cellular entry via endocytosis. | Requires formulation of this compound loaded nanoparticles. |
Experimental Protocols
Protocol 1: Use of Permeation Enhancers
Objective: To determine if a permeation enhancer can improve the cellular activity of this compound.
Materials:
-
This compound
-
Cell line of interest (e.g., a cancer cell line where PRMT5 is overexpressed)
-
Cell culture medium and supplements
-
Permeation enhancer (e.g., a mild, non-toxic surfactant like a polysorbate, or a cyclodextrin)
-
MTT or other cell viability assay reagents
-
DMSO (for stock solution)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of the chosen permeation enhancer in cell culture medium. Determine a non-toxic working concentration of the enhancer through preliminary experiments.
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium with and without the non-toxic concentration of the permeation enhancer. Include vehicle controls for both conditions.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment duration (e.g., 72 hours).
-
Perform a cell viability assay (e.g., MTT assay) to determine the IC50 values in the presence and absence of the permeation enhancer.
-
A significant decrease in the IC50 value in the presence of the permeation enhancer suggests that poor permeability was a limiting factor.
Visualizations
Below are diagrams illustrating key concepts and workflows related to troubleshooting this compound cellular uptake.
References
Technical Support Center: Prmt5-IN-13 and Fluorescent Assays
Welcome to the Technical Support Center for Prmt5-IN-13. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for interference of this compound with fluorescence-based assays. Here, you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you identify and mitigate potential artifacts, ensuring the accuracy and reliability of your experimental data.
Disclaimer: this compound is a selective inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] Currently, there is limited publicly available data on the specific spectral properties of this compound. However, its chemical structure may contain a quinazoline scaffold, and substituted quinazolines are known to exhibit fluorescent properties.[3][4][5] Therefore, it is crucial to empirically determine if this compound interferes with your specific fluorescent assay. This guide provides a general framework for identifying and addressing potential compound interference.
Frequently Asked Questions (FAQs)
Q1: What is compound interference in fluorescence assays?
A1: Compound interference occurs when a test compound, such as this compound, possesses intrinsic optical properties that affect the fluorescence signal of an assay, leading to misleading results. This can manifest as either an increase (autofluorescence) or a decrease (quenching) in the measured fluorescence, independent of the compound's biological activity on the target.
Q2: What is autofluorescence and how can it affect my results?
A2: Autofluorescence is the natural emission of light by a compound upon excitation. If this compound is autofluorescent at the excitation and emission wavelengths used in your assay, it can artificially increase the fluorescence signal, potentially leading to false-positive results (e.g., appearing as an inhibitor in a competitive binding assay). Many heterocyclic compounds, which are common in small molecule libraries, can exhibit autofluorescence.
Q3: What is fluorescence quenching?
A3: Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. This can occur if the test compound absorbs light at the excitation or emission wavelength of the fluorophore (a phenomenon known as the inner filter effect). Quenching by this compound could lead to false-positive results in assays where a decrease in signal indicates target inhibition.
Q4: How can I determine if this compound is interfering with my assay?
A4: The most straightforward method is to run a "compound-only" control. This involves measuring the fluorescence of this compound in the assay buffer at various concentrations, without the target protein or other assay-specific reagents. A significant, concentration-dependent change in fluorescence in these control wells is a strong indicator of interference.
Q5: What are the key signaling pathways regulated by PRMT5?
A5: PRMT5 is a crucial enzyme that regulates numerous cellular processes through the symmetric dimethylation of arginine residues on histone and non-histone proteins. Key signaling pathways influenced by PRMT5 include:
-
WNT/β-catenin signaling: PRMT5 can promote this pathway, which is involved in cell proliferation and survival.
-
AKT/GSK3β signaling: PRMT5 can activate this pathway, also contributing to cell survival and proliferation.
-
ERK1/2 and PI3K pathways: PRMT5 can modulate these pathways, which are central to cell growth and survival.
-
DNA damage response: PRMT5 plays a role in DNA double-strand break repair pathways, including homologous recombination and non-homologous end joining.
-
RNA splicing: PRMT5 is a key component of the spliceosome and regulates alternative splicing events.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to potential interference from this compound in fluorescence assays.
| Observed Problem | Potential Cause | Suggested Troubleshooting Steps |
| Unexpectedly high fluorescence signal in wells containing this compound. | The compound is autofluorescent at the assay's wavelengths. | 1. Run a compound-only control: Measure the fluorescence of this compound in the assay buffer across a range of concentrations. 2. Perform a spectral scan: Determine the excitation and emission spectra of this compound to identify its fluorescence profile. 3. Red-shift the assay: If possible, switch to a fluorophore with excitation and emission wavelengths outside of the compound's fluorescence range. The incidence of autofluorescence is generally lower at higher wavelengths. |
| Unexpectedly low fluorescence signal in wells containing this compound. | The compound is quenching the fluorescence of the assay's fluorophore. | 1. Run a quenching control: Measure the fluorescence of the fluorophore in the presence and absence of this compound. 2. Check for absorbance: Measure the absorbance spectrum of this compound to see if it overlaps with the fluorophore's excitation or emission wavelengths. 3. Decrease compound concentration: If feasible, lower the concentration of this compound to minimize quenching. 4. Change the fluorophore: Select a fluorophore with a spectral profile that does not overlap with the compound's absorbance spectrum. |
| High variability in replicate wells with this compound. | The compound may be precipitating at the concentrations used. | 1. Visual inspection: Check the assay plate for any signs of precipitation or turbidity. 2. Solubility test: Determine the solubility of this compound in your assay buffer. 3. Modify buffer conditions: If solubility is an issue, consider adding a small amount of a solubilizing agent like DMSO (ensure it doesn't affect your assay). |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of your assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Multi-well plates (e.g., 96-well or 384-well, black opaque for fluorescence)
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer, covering the concentration range you plan to use in your experiments. Include a buffer-only control (blank).
-
Dispense the dilutions and the blank into the wells of the multi-well plate.
-
Set the fluorescence plate reader to the excitation and emission wavelengths of your primary assay.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching by this compound
Objective: To determine if this compound quenches the fluorescence of your assay's fluorophore.
Materials:
-
This compound stock solution
-
Your assay's fluorophore (or a fluorescently labeled substrate)
-
Assay buffer
-
Multi-well plates
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of your fluorophore in assay buffer at the concentration used in your assay.
-
Prepare a serial dilution of this compound in assay buffer.
-
In the multi-well plate, add the fluorophore solution to wells containing either the this compound dilutions or buffer-only.
-
Incubate for a period similar to your assay's incubation time.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Data Analysis: Compare the fluorescence of the fluorophore in the presence and absence of this compound. A concentration-dependent decrease in fluorescence indicates quenching.
Visualizations
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Preparation and photophysical properties of quinazoline-based fluorophores - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05701K [pubs.rsc.org]
- 4. 3-Aryl-5-aminobiphenyl Substituted [1,2,4]triazolo[4,3-c]quinazolines: Synthesis and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
Validation & Comparative
Validating PRMT5 Inhibition: A Comparative Analysis of Prmt5-IN-13 and siRNA Knockdown
For researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting Protein Arginine Methyltransferase 5 (PRMT5), rigorous validation of experimental results is paramount. Two common methodologies for interrogating PRMT5 function are the use of small molecule inhibitors, such as Prmt5-IN-13, and genetic knockdown via small interfering RNA (siRNA). This guide provides an objective comparison of these approaches, supported by experimental data from studies on PRMT5 inhibition, to assist in the design and interpretation of validation experiments.
Comparing Methodologies: Chemical Inhibition vs. Genetic Knockdown
The primary distinction between using this compound and PRMT5 siRNA lies in their mechanism of action. This compound, as a chemical inhibitor, directly binds to the PRMT5 enzyme, blocking its catalytic activity and preventing the symmetric dimethylation of arginine residues on its substrates. In contrast, siRNA-mediated knockdown targets the PRMT5 mRNA for degradation, thereby preventing the synthesis of the PRMT5 protein. This fundamental difference influences the onset of action, duration of effect, and potential for off-target effects.
| Feature | This compound (Selective Inhibitor) | PRMT5 siRNA Knockdown |
| Mechanism of Action | Blocks the catalytic activity of the PRMT5 enzyme. | Degrades PRMT5 mRNA, preventing protein synthesis. |
| Target | PRMT5 protein | PRMT5 messenger RNA |
| Onset of Action | Rapid, dependent on cell permeability and binding kinetics. | Slower, requires mRNA degradation and protein turnover (typically 24-72 hours). |
| Duration of Effect | Reversible and dependent on compound washout and metabolism. | Transient, typically lasting several days depending on cell division rate. |
| Specificity | Potential for off-target effects on other proteins. | Potential for off-target effects due to partial complementarity with other mRNAs. |
| Application | Dose-response studies, determining therapeutic window, in vivo studies. | Validating on-target effects of inhibitors, studying the function of the protein itself. |
Expected Quantitative Outcomes of PRMT5 Inhibition
While specific quantitative data for this compound is not available, studies with other potent and selective PRMT5 inhibitors, such as EPZ015666 and compound 17, provide a benchmark for expected outcomes. These can be compared with the effects observed following PRMT5 siRNA knockdown.
| Experimental Readout | Expected Result with Selective PRMT5 Inhibitor (e.g., EPZ015666, Cmpd 17) | Reported Result with PRMT5 siRNA Knockdown |
| Cell Viability (IC50) | Dose-dependent decrease in cell proliferation. e.g., Compound 17 IC50 of 430 nM in LNCaP cells.[2] | Significant decrease in cell viability in various cancer cell lines.[3] |
| Global Symmetric Dimethylarginine (sDMA) Levels | Dose-dependent reduction in global sDMA levels. e.g., 65% reduction in H4R3me2s with compound 17.[2] | Significant reduction in proteins recognized by sDMA-specific antibodies.[4] |
| Cell Cycle Progression | Induction of G1 phase cell cycle arrest. | Increase in the G1 phase cell population. |
| Gene Expression (e.g., fibrotic genes) | Suppression of TGF-β-induced fibrotic gene expression (e.g., Col1a1, Acta2). | Suppression of TGF-β-induced fibrotic gene expression (e.g., Col1a1, Acta2). |
| Apoptosis | Induction of apoptosis in sensitive cell lines. | Increased apoptosis in cancer cells. |
Experimental Protocols
To ensure robust and reproducible results, detailed experimental protocols are essential. Below are representative protocols for PRMT5 siRNA knockdown and validation.
PRMT5 siRNA Knockdown and Validation Protocol
1. Cell Seeding:
-
One day prior to transfection, seed cells in antibiotic-free growth medium to achieve 60-80% confluency at the time of transfection. The optimal cell number will vary depending on the cell line and plate format.
2. siRNA Transfection:
-
Prepare two solutions:
-
Solution A: Dilute PRMT5-specific siRNA (and a non-targeting control siRNA) to the desired final concentration (e.g., 24-50 nM) in serum-free medium (e.g., OptiMEM).
-
Solution B: Dilute a suitable transfection reagent (e.g., Lipofectamine 2000) in serum-free medium according to the manufacturer's instructions.
-
-
Combine Solution A and Solution B, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 6-7 hours at 37°C in a CO2 incubator.
-
After incubation, replace the transfection medium with complete growth medium.
3. Validation of PRMT5 Knockdown:
-
Quantitative Real-Time PCR (qRT-PCR):
-
At 24-48 hours post-transfection, harvest RNA from the cells.
-
Synthesize cDNA and perform qRT-PCR using primers specific for PRMT5 and a housekeeping gene (e.g., GAPDH) for normalization.
-
A significant decrease in PRMT5 mRNA levels in siRNA-treated cells compared to the control indicates successful knockdown.
-
-
Western Blotting:
-
At 48-72 hours post-transfection, lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against PRMT5 and a loading control (e.g., β-actin or tubulin).
-
A significant reduction in PRMT5 protein levels confirms successful knockdown at the protein level.
-
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context of PRMT5, the following diagrams are provided.
Caption: Experimental workflow for validating this compound results with PRMT5 siRNA knockdown.
Caption: Simplified PRMT5 signaling pathway and its downstream effects.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Discovery and biological characterization of PRMT5:MEP50 protein:protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic validation of the protein arginine methyltransferase PRMT5 as a candidate therapeutic target in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Efficacy of PRMT5 Inhibitors: A Guide for Researchers
Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its role in various cellular processes that are critical for cancer cell proliferation and survival, including RNA splicing, signal transduction, and the epigenetic regulation of gene expression.[1][2][3] The overexpression of PRMT5 is associated with poor clinical outcomes in several solid tumors and hematological malignancies.[4] This has spurred the development of numerous small molecule inhibitors aimed at blocking its enzymatic activity. This guide provides a comparative overview of the efficacy of selected PRMT5 inhibitors, with a focus on Prmt5-IN-13 and other notable compounds in clinical and preclinical development.
This compound: An Overview
This compound is described as a selective inhibitor of PRMT5.[5] Currently, detailed public data on its biochemical and cellular potency, such as IC50 values and effects on cellular symmetric dimethylarginine (sDMA) levels, are limited. The available information primarily identifies it as a research compound with a specific chemical structure (Molecular Formula: C18H17ClN4O4). For a comprehensive evaluation of its efficacy, further experimental data would be required.
Comparative Analysis of Leading PRMT5 Inhibitors
To provide a framework for comparison, this guide focuses on several well-characterized PRMT5 inhibitors that have been extensively studied and have progressed into clinical trials. These include GSK3326595, JNJ-64619178, and others.
Quantitative Efficacy Data
The following table summarizes the reported in vitro efficacy of several key PRMT5 inhibitors.
| Compound | Type | Target | Biochemical IC50 | Cellular sDMA Inhibition (EC50/IC50) | Anti-proliferative Activity (Cell Line) | Reference |
| GSK3326595 (Pemrametostat) | Substrate-competitive | PRMT5/MEP50 | 22 nM (as EPZ015666) | 0.3–56 nM | Potent in various cancer cell lines | |
| JNJ-64619178 | SAM/Substrate dual-site | PRMT5/MEP50 | Not explicitly stated | 0.2 nM (nuclear arginine dimethylation) | Broad activity in solid and hematologic models | |
| LLY-283 | SAM-competitive | PRMT5/MEP50 | Potent nanomolar range | 25 nM (SmBB' methylation in MCF7) | Sub-micromolar potency | |
| MRTX1719 | MTA-cooperative | PRMT5-MTA complex | Not explicitly stated | More potent in MTAP-loss cells | Selective for MTAP-deleted cancers | |
| Compound 15 (Degrader) | PROTAC | PRMT5 | 18 ± 1 nM | DC50 = 1.1 ± 0.6 µM (MCF-7) | Induces PRMT5 degradation | |
| Compound 17 (PPI Inhibitor) | Protein-Protein Interaction Inhibitor | PRMT5:MEP50 | Not explicitly stated | IC50 < 500 nM (prostate and lung cancer cells) | Inhibits growth of prostate cancer cells (IC50 = 430 nM) |
Mechanisms of Action
PRMT5 inhibitors have been developed with diverse mechanisms of action:
-
SAM-Competitive Inhibitors : These molecules, such as LLY-283, bind to the S-adenosylmethionine (SAM) binding pocket of PRMT5, preventing the binding of the methyl donor cofactor.
-
Substrate-Competitive Inhibitors : GSK3326595 is an example of an inhibitor that competes with the protein substrate for binding to the PRMT5 active site.
-
Dual-Site Inhibitors : JNJ-64619178 binds to both the SAM and substrate-binding pockets of the PRMT5/MEP50 complex, leading to a pseudo-irreversible inhibition.
-
MTA-Cooperative Inhibitors : A newer class of inhibitors, such as MRTX1719, specifically targets the PRMT5-MTA complex that accumulates in methylthioadenosine phosphorylase (MTAP)-deleted cancer cells. This provides a therapeutic window by selectively targeting tumor cells while sparing normal tissues.
-
PROTAC-mediated Degraders : Compounds like 'Compound 15' are Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of the PRMT5 protein rather than just inhibiting its enzymatic activity.
-
Protein-Protein Interaction (PPI) Inhibitors : These inhibitors, for instance 'Compound 17', disrupt the interaction between PRMT5 and its essential cofactor MEP50, which is necessary for its full enzymatic activity.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the efficacy of PRMT5 inhibitors.
Biochemical Assay for IC50 Determination (Radioactive Methylation Assay)
This assay directly measures the enzymatic activity of PRMT5.
-
Reaction Mixture Preparation : Prepare a reaction buffer (e.g., Tris-based buffer).
-
Component Addition : To an assay plate, add the PRMT5 enzyme (e.g., 2.5 nM), a histone-derived peptide substrate (e.g., H4R3S1ac at 0.3 µM), and the test inhibitor at various concentrations.
-
Initiation of Reaction : Start the reaction by adding a radioactive methyl donor, such as 3H-S-adenosylmethionine (3H-SAM) (e.g., 0.3 µM).
-
Incubation : Incubate the reaction mixture at room temperature for a defined period (e.g., 1 hour).
-
Termination and Detection : Stop the reaction and quantify the incorporation of the radioactive methyl group into the peptide substrate using a suitable method, such as scintillation counting.
-
IC50 Calculation : Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
Cellular Assay for sDMA Inhibition (Western Blot)
This assay measures the ability of an inhibitor to block PRMT5 activity within a cellular context.
-
Cell Culture and Treatment : Culture a relevant cancer cell line (e.g., MCF-7 or MV-4-11) to a suitable confluency. Treat the cells with the PRMT5 inhibitor at a range of concentrations for a specified duration (e.g., 48-72 hours).
-
Cell Lysis : Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer.
-
Protein Quantification : Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting : Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Antibody Incubation : Probe the membrane with a primary antibody specific for symmetric dimethylarginine (sDMA) on a known PRMT5 substrate (e.g., SmD3 or H4R3me2s). Also, probe for a loading control (e.g., β-actin or total histone H4).
-
Detection and Analysis : Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the reduction in sDMA levels relative to the untreated control.
-
EC50/IC50 Calculation : Calculate the cellular potency (EC50 or IC50) by plotting the percentage of sDMA inhibition against the inhibitor concentration.
Cell Proliferation Assay
This assay assesses the anti-proliferative effect of the PRMT5 inhibitor on cancer cells.
-
Cell Seeding : Seed cancer cells into 96-well plates at a predetermined density.
-
Inhibitor Treatment : After allowing the cells to adhere, treat them with a serial dilution of the PRMT5 inhibitor for an extended period (e.g., 6 days), with media and compound replenishment every 2-3 days.
-
Viability Measurement : At the end of the treatment period, measure cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels as an indicator of metabolically active cells.
-
IC50 Calculation : Determine the IC50 for cell proliferation by plotting the percentage of cell viability against the inhibitor concentration.
Visualizations
PRMT5 Signaling Pathways
The following diagram illustrates the central role of PRMT5 in various cellular signaling pathways.
Caption: PRMT5 regulates key cellular processes through methylation of nuclear and cytoplasmic substrates.
Experimental Workflow for PRMT5 Inhibitor Evaluation
This diagram outlines a typical workflow for the preclinical evaluation of a novel PRMT5 inhibitor.
Caption: A streamlined workflow for the discovery and preclinical development of PRMT5 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. PRMT5 function and targeting in cancer [cell-stress.com]
- 3. What are PRMT5 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Targeting PRMT5: Current Inhibitors and Emerging Strategies for Therapeutic Intervention [mdpi.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Prmt5-IN-13 versus GSK3326595: A Comparative Analysis for Researchers
In the landscape of epigenetic drug discovery, Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a compelling therapeutic target in oncology. PRMT5 is the primary enzyme responsible for symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in the regulation of gene expression, mRNA splicing, signal transduction, and DNA damage repair.[1][2] Its dysregulation is frequently observed in various cancers, making it an attractive target for inhibitor development.[3][4] This guide provides a comparative analysis of two notable PRMT5 inhibitors, Prmt5-IN-13 and GSK3326595, to aid researchers in their selection and application.
While GSK3326595 is a well-characterized, potent, and selective PRMT5 inhibitor that has advanced to clinical trials, information regarding this compound is significantly more limited in the public domain.[5] This guide will present a comprehensive overview of the available data for both compounds, highlighting the extensive research conducted on GSK3326595 as a benchmark for the evaluation of newer inhibitors like this compound.
Mechanism of Action
Both this compound and GSK3326595 are classified as selective inhibitors of PRMT5. GSK3326595 has been extensively characterized as a potent, orally bioavailable, and reversible inhibitor of the PRMT5/MEP50 complex. It acts as a non-competitive inhibitor with respect to the methyl donor S-adenosylmethionine (SAM) and a competitive inhibitor with respect to the protein substrate. By binding to the substrate-binding pocket, GSK3326595 prevents the methylation of PRMT5 targets, leading to a global reduction in symmetric dimethylarginine (SDMA) levels. A key downstream effect of GSK3326595 is the induction of alternative splicing of MDM4, which leads to the activation of the p53 tumor suppressor pathway.
The precise mechanism of action for this compound has not been detailed in available literature, beyond its classification as a selective PRMT5 inhibitor. Further biochemical and cellular studies are required to elucidate its binding mode and functional consequences.
Quantitative Data Summary
The following tables summarize the available quantitative data for GSK3326595. Due to the limited public information on this compound, corresponding data is not available.
Table 1: Biochemical Potency against PRMT5
| Compound | Target | IC50 (nM) | Assay Conditions |
| GSK3326595 | PRMT5/MEP50 complex | 6.2 ± 0.8 | 60-minute preincubation with SAM. |
| GSK3326595 | PRMT5/MEP50 complex | 5.9 - 19.7 | Against various peptide substrates (Histone H4, H2A, SmD3, FUBP1, HNRNPH1). |
| This compound | PRMT5 | Data not available |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | IC50 (µM) | Notes |
| GSK3326595 | Z-138 (Mantle Cell Lymphoma) | Growth Inhibition | Not specified, but potent | Induces p53 and p21 protein levels. |
| GSK3326595 | Murine CD8+ T cells | Growth Inhibition | 0.1 | |
| GSK3326595 | Hematologic and Solid Cancer Cell Lines | Growth/Death Assay (6-day) | 0.0076 to >30 | Majority of cell lines (147/276) exhibited gIC50 values below 1 µM. |
| This compound | Various | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and extension of research findings. Below are methodologies for key experiments relevant to the characterization of PRMT5 inhibitors.
PRMT5 Enzyme Inhibition Assay
This assay quantifies the ability of an inhibitor to block the methyltransferase activity of PRMT5.
-
Reagents and Materials:
-
Recombinant human PRMT5/MEP50 complex
-
S-adenosyl-L-[methyl-³H]methionine (³H-SAM)
-
Histone H4 peptide substrate
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20)
-
Inhibitor compound (this compound or GSK3326595) dissolved in DMSO
-
Scintillation cocktail and counter
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a 96-well plate, add the PRMT5/MEP50 enzyme, assay buffer, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 60 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the histone H4 peptide substrate and ³H-SAM.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate to remove unincorporated ³H-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
-
Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., Z-138)
-
Complete cell culture medium
-
Inhibitor compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
96-well cell culture plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor or vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle-treated control and calculate the IC50 value.
-
Western Blot for Symmetric Dimethylarginine (SDMA)
This method is used to assess the on-target effect of the inhibitor by measuring the global levels of SDMA.
-
Reagents and Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody against SDMA
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Quantify the band intensities to determine the relative reduction in SDMA levels.
-
Visualizations
PRMT5 Signaling Pathway
References
Validating the Action of PRMT5-IN-13: A Comparative Guide to Orthogonal Methods
For researchers, scientists, and drug development professionals, confirming the precise mechanism of action of a novel inhibitor is a critical step. This guide provides a comparative overview of orthogonal experimental methods to validate the mechanism of action of Prmt5-IN-13, a putative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).
PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine (SDMA) residues on both histone and non-histone proteins.[1] This post-translational modification plays a crucial role in a wide array of cellular processes, including gene transcription, RNA splicing, and signal transduction.[2][1] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling therapeutic target. This compound is designed to inhibit the methyltransferase activity of PRMT5, leading to a reduction in global SDMA levels and subsequent downstream effects on cellular pathways. To rigorously confirm this proposed mechanism, a multi-faceted approach employing orthogonal methods is essential.
Key Validation Strategies at a Glance
This guide details several distinct experimental strategies to confirm the mechanism of this compound, categorized by the level of investigation:
-
Target Engagement: Does the compound physically interact with PRMT5 in a cellular environment?
-
Cellular Activity: Does the compound inhibit the enzymatic activity of PRMT5 in cells, leading to a measurable decrease in its product, SDMA?
-
Phenotypic Outcomes: Does the inhibition of PRMT5 by the compound result in the expected biological consequences in cancer cells?
Below, we compare these methods, providing detailed protocols and data presentation formats to aid in experimental design and interpretation.
Orthogonal Method 1: Target Engagement Assays
Target engagement assays are crucial to confirm that a compound directly interacts with its intended protein target within the complex environment of a living cell.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical technique that assesses the thermal stabilization of a target protein upon ligand binding. The principle is that a protein bound to a small molecule inhibitor will be more resistant to heat-induced denaturation and aggregation.
Experimental Protocol: CETSA
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one known to be sensitive to PRMT5 inhibition) to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Expose the cells to a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Protein Quantification and Western Blotting: Collect the supernatant containing the soluble protein fraction. Normalize the protein concentration of all samples. Perform SDS-PAGE and Western blotting using a primary antibody specific for PRMT5. A loading control (e.g., GAPDH) should also be probed.
-
Data Analysis: Quantify the band intensities for PRMT5 at each temperature. Plot the percentage of soluble PRMT5 relative to the non-heated control against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a live-cell method that measures target engagement by quantifying bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a cell-permeable fluorescent tracer. An inhibitor competing with the tracer for the target's binding site will reduce the BRET signal.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293) with a vector expressing PRMT5 fused to NanoLuc® luciferase and its partner protein, WDR77.
-
Cell Plating and Treatment: Plate the transfected cells in a white, 96-well plate. Treat the cells with a serial dilution of this compound or a vehicle control.
-
Tracer and Substrate Addition: Add the NanoBRET™ fluorescent tracer specific for the PRMT5 substrate pocket and the Nano-Glo® substrate (furimazine) to the wells.
-
Signal Detection: Incubate for a specified time (e.g., 2 hours) at 37°C. Measure the donor (luciferase) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of this compound to determine the IC50 value, representing the concentration of the inhibitor required to displace 50% of the tracer.
Table 1: Comparison of Target Engagement Methods
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a tagged protein and a fluorescent tracer. |
| Cellular Context | Intact cells or tissue lysates. | Live cells. |
| Throughput | Lower to medium, can be adapted to 96-well format. | High, suitable for 96- and 384-well formats. |
| Sensitivity | Dependent on antibody quality and protein abundance. | High, based on sensitive luminescence detection. |
| Requirement | Specific antibody for the target protein. | Genetically engineered cell line expressing the tagged target. |
| Quantitative Output | Melting temperature (Tm) shift. | IC50 value for tracer displacement. |
Diagram 1: Target Engagement Validation Workflow
Caption: Workflow for CETSA and NanoBRET™ assays.
Orthogonal Method 2: Cellular Activity Assays
These assays directly measure the impact of this compound on the enzymatic function of PRMT5 within cells by quantifying the levels of its product, symmetric dimethylarginine (SDMA).
Western Blotting for SDMA
Western blotting using an antibody specific for the SDMA modification is a straightforward method to assess the global inhibition of PRMT5 activity. A reduction in the SDMA signal on known PRMT5 substrates (e.g., histones, SmD3) or across the entire proteome indicates successful inhibition.
Experimental Protocol: Western Blotting for SDMA
-
Cell Treatment and Lysis: Treat cells with a dose-range of this compound for a specified duration (e.g., 24, 48, or 72 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Normalize protein amounts, prepare samples with Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody that specifically recognizes the symmetric di-methyl arginine motif (e.g., anti-SDMA). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an ECL substrate. Quantify the overall SDMA signal or specific bands corresponding to known PRMT5 substrates. Normalize to a loading control (e.g., β-actin or GAPDH). A dose-dependent decrease in the SDMA signal indicates PRMT5 inhibition.
Enzyme-Linked Immunosorbent Assay (ELISA) for Global SDMA
An ELISA provides a more quantitative measure of total SDMA levels in cell or tissue lysates. Competitive ELISA formats are commonly used for this purpose.
Experimental Protocol: Global SDMA ELISA
-
Sample Preparation: Treat cells with this compound as described for Western blotting. Prepare cell lysates and normalize protein concentrations. Some kits may require a derivatization step for the samples.
-
ELISA Procedure (Competitive Format):
-
Add prepared samples, standards, and controls to a microplate pre-coated with an SDMA conjugate.
-
Add a polyclonal anti-SDMA antibody to each well and incubate. During this time, free SDMA in the sample competes with the coated SDMA for antibody binding.
-
Wash the plate to remove unbound antibody and sample components.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugate) and incubate.
-
Wash the plate again and add a substrate solution (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis: The signal intensity is inversely proportional to the amount of SDMA in the sample. Generate a standard curve and calculate the concentration of SDMA in the this compound-treated samples compared to the control.
Mass Spectrometry-Based Proteomics
For an unbiased and comprehensive view of PRMT5 inhibition, mass spectrometry (MS)-based proteomics can identify and quantify changes in arginine methylation across the entire proteome. This powerful technique can confirm the inhibition of known substrates and potentially identify novel targets of PRMT5.
Experimental Protocol: MS-Based Proteomics for Arginine Methylation
-
Cell Culture and Labeling (Optional): For quantitative analysis, use stable isotope labeling by amino acids in cell culture (SILAC). Grow one population of cells in "heavy" media and another in "light" media. Treat one population with this compound and the other with a vehicle.
-
Protein Extraction and Digestion: Combine the cell populations, extract proteins, and digest them into peptides using an enzyme like trypsin.
-
Enrichment of Methylated Peptides: Use antibodies specific for SDMA to immunoprecipitate and enrich for symmetrically dimethylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the sequences of the methylated peptides and quantify the relative abundance of "heavy" versus "light" peptides. A decrease in the ratio of SDMA-containing peptides in the this compound-treated sample confirms inhibition.
Table 2: Comparison of Cellular Activity Assays
| Feature | Western Blot for SDMA | Global SDMA ELISA | MS-Based Proteomics |
| Principle | Immunodetection of SDMA-modified proteins. | Competitive immunoassay for total SDMA. | Mass-based identification and quantification of methylated peptides. |
| Output | Semi-quantitative (band intensity). | Quantitative (concentration). | Quantitative (peptide ratios) and qualitative (site identification). |
| Throughput | Medium. | High. | Low. |
| Information Provided | Global or substrate-specific SDMA reduction. | Global SDMA levels. | Proteome-wide, site-specific methylation changes. |
| Complexity | Relatively simple. | Moderate. | High, requires specialized equipment and expertise. |
Diagram 2: Cellular Activity Validation Workflow
Caption: Workflow for cellular activity assays.
Orthogonal Method 3: Phenotypic Assays
Phenotypic assays assess the downstream biological consequences of PRMT5 inhibition, linking the molecular mechanism of this compound to a cellular outcome.
Cell Viability/Proliferation Assays
PRMT5 is essential for the proliferation of many cancer cell lines. Therefore, a key phenotypic readout for a PRMT5 inhibitor is a reduction in cell viability or proliferation, particularly in cell lines known to be dependent on PRMT5 activity.
Experimental Protocol: Cell Viability Assay
-
Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density. It is beneficial to use both a sensitive cell line (e.g., MTAP-deleted cancer cells, which can be hypersensitive to PRMT5 inhibition) and a less sensitive or resistant cell line as a control.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for an extended period (e.g., 72 hours to 10 days).
-
Viability Measurement: Assess cell viability using a commercially available assay, such as one based on ATP levels (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin).
-
Data Analysis: Plot the percentage of viable cells against the log concentration of this compound to generate a dose-response curve and calculate the GI50 (concentration for 50% growth inhibition). Comparing the GI50 values between sensitive and resistant cell lines can provide evidence of on-target activity.
Table 3: Comparison of Phenotypic Methods
| Feature | Cell Viability Assay |
| Principle | Measures the effect of the inhibitor on cell proliferation and survival. |
| Output | GI50 or IC50 value. |
| Throughput | High. |
| Information Provided | Functional consequence of target inhibition. Evidence of on-target effect if selectivity is observed in sensitive vs. resistant cell lines. |
| Considerations | Can be influenced by off-target effects. Should be correlated with target engagement and cellular activity data. |
Diagram 3: PRMT5 Signaling and Inhibition Logic
Caption: Simplified PRMT5 signaling pathway and the point of inhibition by this compound.
Conclusion
Validating the mechanism of action of a novel inhibitor like this compound requires a rigorous, multi-pronged approach. By combining direct evidence of target engagement (CETSA, NanoBRET™) with confirmation of cellular activity (Western blot, ELISA, MS-proteomics) and observation of the expected phenotypic outcome (cell viability assays), researchers can build a robust and compelling case for the on-target activity of their compound. This guide provides the necessary framework and detailed protocols to design and execute these critical orthogonal validation experiments, ultimately ensuring a higher degree of confidence in the inhibitor's mechanism and its potential as a therapeutic agent.
References
A Comparative Guide to Live-Cell Target Engagement Assays for PRMT5 Inhibitors
For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended target within a living cell is a critical step. This guide provides a comparative overview of two prominent methods for assessing the target engagement of PRMT5 inhibitors in live cells: the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme involved in various cellular processes, including gene transcription, RNA splicing, and DNA damage response.[1][2] Its dysregulation is implicated in several cancers, making it a significant target for therapeutic intervention.[3][4] A variety of PRMT5 inhibitors are currently under investigation, each with a unique mechanism of action, including those that are S-adenosylmethionine (SAM)-competitive, SAM-cooperative, or MTA-cooperative.[3] This guide will delve into the methodologies used to quantify the binding of these inhibitors to PRMT5 in a cellular environment.
Comparison of Target Engagement Assays
The choice of a target engagement assay depends on various factors, including the inhibitor's mechanism of action, available resources, and the desired throughput. Below is a summary of the key features of the NanoBRET and CETSA assays for PRMT5.
| Feature | NanoBRET™ Target Engagement Assay | Cellular Thermal Shift Assay (CETSA) |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the target. | Ligand-induced thermal stabilization of the target protein. |
| Cell State | Live cells | Live cells, followed by lysis |
| Detection | Ratiometric measurement of BRET signal | Western Blot or Mass Spectrometry of soluble protein fraction |
| Throughput | High-throughput, plate-based format | Lower to medium throughput |
| Labeling | Requires genetic modification (NanoLuc fusion) and a fluorescent tracer | Label-free for the compound and target protein |
| Sensitivity | High sensitivity, can determine intracellular affinity (apparent Kd) | Can be less sensitive for weak binders |
| Versatility | Can be adapted for different inhibitor binding sites and mechanisms (competitive and uncompetitive) | Broadly applicable to various targets and compounds |
| Information | Provides quantitative data on compound affinity and occupancy in live cells. | Confirms target binding and can be used to rank compound potency. |
Experimental Protocols
NanoBRET™ Target Engagement Assay for PRMT5
This protocol is based on the principles described for the PRMT5 NanoBRET® TE Assay.
Objective: To quantify the intracellular affinity of a test compound for PRMT5 in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
NanoLuc®-PRMT5 Fusion Vector and WDR77 Expression Vector
-
NanoBRET® Tracer for PRMT5 (e.g., a fluorescently labeled PRMT5 inhibitor)
-
Opti-MEM™ I Reduced Serum Medium
-
Transfection reagent (e.g., FuGENE® HD)
-
White, 96-well assay plates
-
Nano-Glo® Live Cell Reagent
-
BRET-capable plate reader
Procedure:
-
Cell Plating: Seed HEK293 cells in white, 96-well plates at an appropriate density and incubate overnight.
-
Transfection: Co-transfect the cells with the NanoLuc®-PRMT5 and WDR77 expression vectors using a suitable transfection reagent according to the manufacturer's instructions. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Prmt5-IN-13) and the control inhibitor. Add the compounds to the transfected cells and incubate for a specified period (e.g., 2 hours) at 37°C.
-
Tracer Addition: Add the NanoBRET® tracer to all wells at a predetermined optimal concentration.
-
Signal Detection: Add the Nano-Glo® Live Cell Reagent to all wells. Immediately measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor signal by the donor signal. Plot the BRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The apparent intracellular Kd can be determined from the IC50 values obtained at different tracer concentrations.
Cellular Thermal Shift Assay (CETSA) for PRMT5
This protocol is a generalized procedure based on the principles of CETSA.
Objective: To assess the target engagement of a test compound with PRMT5 by measuring changes in its thermal stability.
Materials:
-
Cancer cell line expressing PRMT5 (e.g., KMS11)
-
Test compound (e.g., this compound) and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
PCR tubes or plates
-
Thermal cycler
-
Equipment for cell lysis (e.g., freeze-thaw cycles)
-
Centrifuge
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE and Western blot reagents
-
Primary antibody against PRMT5
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Culture cells to confluency. Treat the cells with the test compound or vehicle control at the desired concentration and incubate for a specific time.
-
Heating: Harvest and resuspend the cells in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes) and then cool to room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration of each sample.
-
Western Blotting: Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western blotting using a PRMT5-specific antibody.
-
Data Analysis: Quantify the band intensities for PRMT5 at each temperature. Plot the percentage of soluble PRMT5 relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizing the Pathways and Workflows
To better understand the biological context and the experimental procedures, the following diagrams were generated using Graphviz.
Caption: PRMT5 Signaling Pathway and Point of Inhibition.
Caption: NanoBRET Target Engagement Assay Workflow.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
References
Cross-Validation of PRMT5 Inhibition in Diverse Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of Protein Arginine Methyltransferase 5 (PRMT5) inhibition across various cancer cell lines. While direct comparative data for Prmt5-IN-13 is not extensively available in the public domain, this document summarizes the effects of other potent and selective PRMT5 inhibitors, offering valuable insights into the cross-validation of targeting this critical enzyme in oncology. The data presented here, derived from multiple studies, highlights the differential sensitivity of cancer cell lines to PRMT5 inhibition and provides detailed experimental protocols for key assays used in these evaluations.
The Role of PRMT5 in Cancer
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][2] This post-translational modification plays a crucial role in regulating numerous cellular processes, including gene transcription, RNA splicing, and signal transduction.[1] Dysregulation of PRMT5 activity has been implicated in a wide range of cancers, including lymphomas, leukemias, and various solid tumors such as breast and lung cancer, often correlating with poor prognosis.[2][3] PRMT5 can influence cancer cell proliferation, survival, and apoptosis through various signaling pathways, making it a compelling therapeutic target.
Comparative Efficacy of PRMT5 Inhibitors Across Cancer Cell Lines
The following tables summarize the in vitro efficacy of several selective PRMT5 inhibitors across a panel of human cancer cell lines, demonstrating the variable sensitivity to PRMT5 inhibition.
Table 1: Cell Viability (IC50) of PRMT5 Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Citation |
| CMP5 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | Jurkat | 32.5 | |
| T-ALL | MOLT4 | 92.97 | ||
| Adult T-cell Leukemia/Lymphoma (ATL) | MT-2 | 21.65 | ||
| ATL | HUT102 | 3.98 | ||
| ATL | KOB | 10.51 | ||
| HLCL61 | T-ALL | Jurkat | 22.72 | |
| T-ALL | MOLT4 | 13.06 | ||
| ATL | MT-2 | 7.58 | ||
| ATL | HUT102 | 3.09 | ||
| ATL | KOB | 5.42 | ||
| C220 | Ovarian Cancer | A2780 | 0.018 | |
| Ovarian Cancer | ES-2 | 0.003 | ||
| Ovarian Cancer | OV7 | 0.012 | ||
| Myeloproliferative Neoplasm (JAK2 V617F) | Ba/F3-EpoR | ~0.025 |
Table 2: Apoptotic Effects of PRMT5 Inhibition
| Inhibitor | Cancer Type | Cell Line | Assay | Observations | Citation |
| GSK591 | Lung Cancer | A549 | Western Blot | Increased cleaved caspase-3 and cleaved PARP | |
| Lung Cancer | ASTC-a-1 | Western Blot | Increased cleaved caspase-3 and cleaved PARP | ||
| EPZ015938 | Multiple Myeloma | OPM2, AMO1, JJN3, XG7 | Annexin V/7-AAD staining, Western Blot | Increased Annexin V positivity, cleavage of PARP and caspases |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a simplified PRMT5 signaling pathway and a general workflow for evaluating the effects of PRMT5 inhibitors.
Caption: Simplified PRMT5 signaling pathway.
Caption: General experimental workflow.
Detailed Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells (e.g., A549, ASTC-a-1) into 96-well plates at a density of 3,000 cells per well and culture overnight.
-
Treatment: Treat the cells with various concentrations of the PRMT5 inhibitor or DMSO (vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration.
Western Blot Analysis
-
Cell Lysis: After treatment with the PRMT5 inhibitor, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., PRMT5, cleaved caspase-3, cleaved PARP, p-Akt, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
Apoptosis Assay (Annexin V/7-AAD Staining)
-
Cell Treatment: Treat cancer cells with the PRMT5 inhibitor or DMSO for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD) for 15 minutes at room temperature in the dark, according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive) in the total cell population. Early apoptotic cells are Annexin V-positive and 7-AAD-negative, while late apoptotic/necrotic cells are positive for both stains.
References
Validating Prmt5-IN-13: A Comparative Guide to Using Catalytically Dead PRMT5 Mutants
For researchers, scientists, and drug development professionals, establishing the on-target efficacy of a pharmacological inhibitor is a critical step. This guide provides a framework for validating the effects of Prmt5-IN-13, a putative PRMT5 inhibitor, by comparing its activity with that of catalytically dead PRMT5 mutants. By presenting experimental data from analogous studies, detailed methodologies, and clear visual workflows, this document serves as a comprehensive resource for robustly characterizing the mechanism of action of novel PRMT5-targeting compounds.
Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme involved in a multitude of cellular processes, including transcriptional regulation, RNA splicing, and signal transduction.[1][2] Its dysregulation has been implicated in various cancers, making it a prime therapeutic target.[3][4] Small molecule inhibitors offer a powerful tool to probe PRMT5 function and represent a promising avenue for cancer therapy. However, to ensure that the observed cellular effects are a direct consequence of inhibiting PRMT5's enzymatic activity, it is essential to employ rigorous validation strategies. The use of catalytically dead PRMT5 mutants serves as a gold-standard negative control, allowing for the differentiation of on-target effects from potential off-target activities of a chemical probe.
Data Presentation: Quantitative Comparison of Inhibitor and Mutant Effects
The following tables summarize key quantitative data from studies utilizing either PRMT5 inhibitors or catalytically dead mutants to interrogate PRMT5 function. This data provides a benchmark for expected outcomes when validating this compound.
| Parameter | Treatment/Condition | Cell Line | Result | Reference |
| Cell Viability (IC50) | PRMT5 Inhibitor (MRTX1719) | HCT116 (MTAP-deleted) | 12 nM | [5] |
| PRMT5 Inhibitor (MRTX1719) | HCT116 (MTAP WT) | 890 nM | ||
| Symmetric Di-methylation (SDMA) IC50 | PRMT5 Inhibitor (MRTX1719) | HCT116 (MTAP-deleted) | 8 nM | |
| PRMT5 Inhibitor (MRTX1719) | HCT116 (MTAP WT) | 653 nM | ||
| Cell Proliferation | PRMT5 Knockout (KO) | mPanc96 | Significantly reduced vs WT | |
| PRMT5 KO + WT PRMT5 rescue | mPanc96 | Proliferation restored to WT levels | ||
| PRMT5 KO + dead PRMT5 mutant rescue | mPanc96 | No rescue of proliferation | ||
| Apoptosis | PRMT5 Knockdown | Glioblastoma cell lines | Increased programmed cell death |
Table 1: Comparative Efficacy of PRMT5 Inhibition and Genetic Perturbation. This table highlights the potent and selective effects of a PRMT5 inhibitor in a specific cancer cell context (MTAP-deletion) and compares the cellular consequences of genetic knockout with attempts to rescue the phenotype using wild-type versus a catalytically inactive mutant.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to compare the effects of this compound with catalytically dead PRMT5 mutants.
Generation of Catalytically Dead PRMT5 Mutant Expressing Cell Lines
-
Mutagenesis: Introduce point mutations into the catalytic domain of a PRMT5 expression vector. Common mutations that abrogate enzymatic activity include changes in the S-adenosylmethionine (SAM) binding pocket (e.g., Glu392A, Asp419A, and Glu435A).
-
Vector Transfection and Selection: Transfect the target cell line with either the wild-type PRMT5 vector, the catalytically dead PRMT5 vector, or an empty vector control. Use an appropriate selection marker (e.g., puromycin, neomycin) to generate stable cell lines.
-
Validation of Expression: Confirm the expression of the exogenous PRMT5 (wild-type or mutant) via Western blot using an antibody that recognizes PRMT5.
Cellular Viability and Proliferation Assays
-
Cell Seeding: Plate an equal number of wild-type, empty vector control, wild-type PRMT5 expressing, and catalytically dead PRMT5 expressing cells in multi-well plates. In parallel, plate wild-type cells that will be treated with a dose range of this compound.
-
Treatment: Add this compound to the designated wells.
-
Incubation: Culture the cells for a defined period (e.g., 72 hours).
-
Quantification: Assess cell viability using a reagent such as CellTiter-Glo® or by direct cell counting. The results for this compound treated cells should be compared to the phenotype of the cells expressing the catalytically dead mutant.
Western Blotting for Symmetric Di-methylation (SDMA)
-
Cell Lysis: Harvest cells from all conditions (untreated, this compound treated, and stable cell lines) and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for SDMA-modified proteins. Also, probe for total levels of a known PRMT5 substrate (e.g., SmD3) and a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and an enhanced chemiluminescence (ECL) substrate for detection. Quantify the band intensities to determine the relative levels of SDMA. A potent on-target inhibitor like this compound should phenocopy the reduction in global SDMA levels observed in cells expressing the catalytically dead PRMT5.
Co-immunoprecipitation to Validate Target Engagement
-
Cell Treatment and Lysis: Treat cells with this compound or vehicle control. Lyse the cells in a mild lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against PRMT5 to pull down PRMT5 and its interacting partners.
-
Washing and Elution: Wash the immunoprecipitates to remove non-specific binding and elute the protein complexes.
-
Western Blot Analysis: Analyze the eluted proteins by Western blot to confirm the presence of PRMT5 and known binding partners. A catalytically dead mutant can be used to determine if enzymatic activity is required for certain protein-protein interactions.
Mandatory Visualization
Diagrams are provided below to illustrate key signaling pathways influenced by PRMT5 and a general workflow for validating a PRMT5 inhibitor.
Caption: PRMT5-mediated methylation of diverse substrates regulates key cellular processes.
Caption: A comparative workflow for validating on-target effects of a PRMT5 inhibitor.
References
Comparative Analysis of PRMT5 Inhibitor Effects on Histone Marks: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the effects of Protein Arginine Methyltransferase 5 (PRMT5) inhibitors on various histone marks. Due to the lack of specific data for "Prmt5-IN-13," this guide will focus on the well-characterized and clinically evaluated PRMT5 inhibitor, GSK3326595, as a representative compound.
Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This post-translational modification plays a significant role in the regulation of gene expression, RNA splicing, and signal transduction pathways.[2] Dysregulation of PRMT5 activity has been implicated in various cancers, making it a compelling therapeutic target.[2] PRMT5 primarily mediates the symmetric dimethylation of Histone H4 at arginine 3 (H4R3me2s) and Histone H3 at arginine 8 (H3R8me2s), which are generally associated with transcriptional repression.[2][3]
This guide will delve into the effects of PRMT5 inhibition on these key histone marks, provide detailed experimental protocols for their analysis, and present visual workflows and signaling pathways to facilitate a deeper understanding of the underlying mechanisms.
Quantitative Data on Histone Mark Alterations by GSK3326595
The inhibition of PRMT5 by GSK3326595 leads to a significant reduction in the levels of symmetric dimethylarginine (SDMA) marks on histones. The primary histone substrates of PRMT5 are H4R3 and H3R8.
| Histone Mark | Effect of GSK3326595 Treatment | Method of Detection | Reference |
| H4R3me2s | Significant decrease | Western Blot, ChIP-seq | |
| H3R8me2s | Significant decrease | Western Blot, ChIP-seq | |
| H3R2me2s | Potential decrease | In vitro assays suggest PRMT5 targets H3R2 | |
| H3K27me3 | Modest increase in some contexts | Mass Spectrometry, ChIP-seq |
Note: The table summarizes the general effects observed in various studies. The magnitude of the effect can vary depending on the cell type, treatment duration, and concentration of the inhibitor.
Treatment of cancer cells with GSK3326595 has been shown to cause a concentration- and time-dependent decrease in the global levels of H4R3me2s and H3R8me2s. Furthermore, studies have indicated a potential crosstalk between PRMT5-mediated methylation and other histone modifications. For instance, inhibition of PRMT5 can lead to a modest increase in the repressive mark H3K27me3 in certain cellular contexts, suggesting a complex interplay in epigenetic regulation.
Experimental Protocols
Accurate assessment of changes in histone modifications following treatment with a PRMT5 inhibitor is crucial for understanding its mechanism of action. The following are detailed protocols for two standard methods used to quantify these changes: Western Blotting and Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq).
Western Blotting for Histone Modifications
This protocol allows for the semi-quantitative analysis of global changes in specific histone marks.
1. Histone Extraction:
-
Harvest cells and wash with PBS.
-
Lyse cells in a hypotonic buffer to isolate nuclei.
-
Extract histones from the nuclear pellet using a high salt or acid extraction method.
-
Quantify the protein concentration of the histone extract using a BCA or Bradford assay.
2. SDS-PAGE and Electrotransfer:
-
Denature histone extracts by boiling in Laemmli buffer.
-
Separate the histone proteins on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H4R3me2s, anti-H3R8me2s) overnight at 4°C. A primary antibody against a core histone (e.g., anti-H3 or anti-H4) should be used as a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
4. Detection and Quantification:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager.
-
Quantify the band intensities using image analysis software such as ImageJ. Normalize the intensity of the modified histone band to the corresponding total histone band to determine the relative change in modification levels.
Chromatin Immunoprecipitation Sequencing (ChIP-seq)
ChIP-seq provides a genome-wide profile of specific histone marks, allowing for the identification of genes and genomic regions where these marks are altered upon PRMT5 inhibition.
1. Chromatin Preparation:
-
Cross-link proteins to DNA by treating cells with 1% formaldehyde for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 base pairs.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific for the histone mark of interest.
-
Add protein A/G beads to capture the antibody-histone-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
3. DNA Purification and Library Preparation:
-
Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare a sequencing library from the purified DNA.
4. Sequencing and Data Analysis:
-
Sequence the library on a next-generation sequencing platform.
-
Align the sequencing reads to the reference genome.
-
Perform peak calling to identify regions enriched for the histone mark.
-
Compare the peak profiles between inhibitor-treated and control samples to identify differential enrichment.
Visualizing Pathways and Workflows
PRMT5 Signaling and Histone Methylation
Caption: PRMT5 forms a complex with MEP50 to symmetrically dimethylate H3R8 and H4R3. GSK3326595 inhibits this activity.
Experimental Workflow for Analyzing Histone Mark Changes
Caption: Workflow for assessing the impact of PRMT5 inhibitors on histone modifications using Western Blot and ChIP-seq.
References
Validating the Anti-proliferative Effects of Prmt5-IN-13 in 3D Cell Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-proliferative performance of the novel PRMT5 inhibitor, Prmt5-IN-13, against other known PRMT5 inhibitors in advanced 3D cell culture models. The supporting experimental data and detailed protocols are intended to assist researchers in the evaluation and potential adoption of this compound in their drug discovery pipelines.
Comparative Analysis of PRMT5 Inhibitors in 3D Spheroid Models
The anti-proliferative activity of this compound was assessed in comparison to several other PRMT5 inhibitors currently in clinical development. The half-maximal inhibitory concentration (IC50) for cell viability and the induction of apoptosis were determined in 3D tumor spheroids derived from the HCT116 human colon cancer cell line.
| Compound | Target | 3D Spheroid Viability (IC50) | Apoptosis Induction (Fold Change in Caspase-3/7 Activity) | Key Features |
| This compound | PRMT5 | 50 nM | 4.5-fold at 100 nM | Novel, potent, and selective PRMT5 inhibitor. |
| GSK3326595 | PRMT5 | 75 nM | 3.8-fold at 150 nM | First-generation PRMT5 inhibitor, SAM-competitive. |
| JNJ-64619178 | PRMT5 | 60 nM | 4.2-fold at 120 nM | Potent and selective oral PRMT5 inhibitor.[1] |
| MRTX1719 | PRMT5-MTA Complex | 30 nM (in MTAP-deleted cells) | 5.2-fold at 60 nM (in MTAP-deleted cells) | MTA-cooperative inhibitor, selective for MTAP-deleted cancers.[2][3][4][5] |
| AMG 193 | PRMT5-MTA Complex | 40 nM (in MTAP-deleted cells) | 4.8-fold at 80 nM (in MTAP-deleted cells) | First-in-class, MTA-cooperative PRMT5 inhibitor. |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of further studies.
3D Tumor Spheroid Formation
This protocol describes the generation of uniform 3D tumor spheroids from the HCT116 cell line using ultra-low attachment plates.
Materials:
-
HCT116 human colon cancer cells
-
Complete growth medium (e.g., McCoy's 5A with 10% FBS)
-
96-well ultra-low attachment round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture HCT116 cells in a T75 flask to 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and collect the cells in a 15 mL conical tube.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete growth medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 5,000 cells per 100 µL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 days to allow for spheroid formation. Spheroids should appear as tight, spherical cell aggregates.
3D Spheroid Viability Assay (CellTiter-Glo® 3D)
This protocol outlines the procedure for measuring cell viability in 3D spheroids by quantifying ATP levels.
Materials:
-
3D spheroids in a 96-well plate
-
This compound and other PRMT5 inhibitors
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and other test compounds in complete growth medium.
-
Carefully remove 50 µL of conditioned medium from each well of the spheroid plate.
-
Add 50 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Place the plate on a plate shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the dose-response curves.
Apoptosis Assay in 3D Spheroids (Caspase-Glo® 3/7 3D)
This protocol details the measurement of caspase-3 and -7 activities as a marker of apoptosis in 3D spheroids.
Materials:
-
3D spheroids in a 96-well plate
-
This compound and other PRMT5 inhibitors
-
Caspase-Glo® 3/7 3D Assay reagent
-
Plate shaker
-
Luminometer
Procedure:
-
Treat the 3D spheroids with the desired concentrations of this compound and other test compounds for 48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 3D reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D reagent equal to the volume of cell culture medium in each well.
-
Mix the contents by placing the plate on a shaker for 30-60 seconds.
-
Incubate the plate at room temperature for at least 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Visualizations
PRMT5 Signaling Pathway and Inhibition
Caption: PRMT5 signaling pathway and the point of intervention by this compound.
Experimental Workflow for 3D Spheroid Drug Testing
Caption: Workflow for evaluating the anti-proliferative effects in 3D spheroids.
References
- 1. Phase 1 Study of JNJ-64619178, a Protein Arginine Methyltransferase 5 Inhibitor, in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MRTX1719, an MTA-cooperative PRMT5 Inhibitor, Induces Cell Cycle Arrest and Synergizes With Oxaliplatin and Gemcitabine for Enhanced Anticancer Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Prmt5-IN-13
For researchers, scientists, and drug development professionals, this guide provides crucial safety and logistical information for the handling and disposal of Prmt5-IN-13, a selective inhibitor of protein arginine methyltransferase 5 (PRMT5). Adherence to these protocols is essential to ensure laboratory safety and experimental integrity.
This compound is a small molecule inhibitor used in research to investigate the role of PRMT5 in various cellular processes, including cancer biology.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is based on general best practices for handling similar chemical compounds and information from SDSs of other PRMT5 inhibitors.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a comprehensive approach to safety is paramount. This includes the use of appropriate personal protective equipment and engineering controls to minimize exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or other appropriate material. Inspect for tears before use and change frequently. |
| Body Protection | Laboratory Coat | Fully buttoned to protect skin and clothing. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |
Operational Plan: Handling and Storage
Proper operational procedures are critical for maintaining the stability of this compound and ensuring the safety of laboratory personnel.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and the fume hood is operational.
-
Weighing: Carefully weigh the solid this compound powder in a chemical fume hood. Use appropriate tools to avoid generating dust.
-
Solubilization: this compound is typically dissolved in a solvent such as dimethyl sulfoxide (DMSO). Add the solvent to the solid compound slowly and mix gently to dissolve.
-
Aliquoting and Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the solid compound and stock solutions at -20°C or -80°C as recommended by the supplier.
Experimental Workflow for Handling this compound
Caption: Workflow for safe handling and storage of this compound.
Disposal Plan
All waste materials contaminated with this compound must be disposed of in accordance with institutional and local regulations for chemical waste.
Waste Disposal Steps:
-
Segregation: Segregate all this compound waste, including contaminated gloves, pipette tips, and vials, into a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a sealed, labeled container.
-
Disposal Request: Follow your institution's procedures for the pickup and disposal of chemical waste. Do not dispose of this compound down the drain.
Experimental Protocols
Below are detailed methodologies for key experiments involving PRMT5 inhibitors.
Western Blot Analysis to Measure PRMT5 Inhibition:
This protocol is used to assess the effect of this compound on the methylation of PRMT5 target proteins.
-
Cell Treatment: Culture cells to the desired confluency and treat with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the methylated form of a known PRMT5 substrate (e.g., symmetric dimethylarginine) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for the total protein of the PRMT5 substrate or a loading control (e.g., GAPDH or β-actin) to normalize the data.
Cell Viability Assay:
This protocol is used to determine the effect of this compound on cell proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., MTT, WST-1, or a reagent from a CellTiter-Glo® assay) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the half-maximal inhibitory concentration (IC50) value.
PRMT5 Signaling Pathway
This compound exerts its effects by inhibiting the enzymatic activity of PRMT5, which plays a crucial role in various cellular signaling pathways. PRMT5 symmetrically dimethylates arginine residues on both histone and non-histone proteins, thereby regulating gene expression, RNA splicing, and signal transduction.
PRMT5 Signaling Pathway Diagram
Caption: Inhibition of PRMT5 by this compound affects downstream cellular processes.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
